Product packaging for 1,3-Propanediamine-2,2-D2(Cat. No.:)

1,3-Propanediamine-2,2-D2

Cat. No.: B15341268
M. Wt: 76.14 g/mol
InChI Key: XFNJVJPLKCPIBV-DICFDUPASA-N
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Description

1,3-Propanediamine-2,2-D2 is a useful research compound. Its molecular formula is C3H10N2 and its molecular weight is 76.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10N2 B15341268 1,3-Propanediamine-2,2-D2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H10N2

Molecular Weight

76.14 g/mol

IUPAC Name

2,2-dideuteriopropane-1,3-diamine

InChI

InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/i1D2

InChI Key

XFNJVJPLKCPIBV-DICFDUPASA-N

Isomeric SMILES

[2H]C([2H])(CN)CN

Canonical SMILES

C(CN)CN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Propanediamine-2,2-D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1,3-Propanediamine-2,2-D2, a deuterated isotopologue of 1,3-propanediamine. This document is intended to serve as a valuable resource for professionals in research and drug development who are interested in utilizing this compound in their work.

Core Chemical Properties

Table 1: General and Computed Properties of this compound

PropertyValueSource
IUPAC Name 2,2-dideuteriopropane-1,3-diaminePubChem[1]
Synonyms 1,3-Propanediamine-d2, 2,2-Dideuterio-1,3-propanediaminePubChem[1]
CAS Number 352438-78-9PubChem[1]
Molecular Formula C₃H₈D₂N₂PubChem[1]
Molecular Weight 76.14 g/mol PubChem[1]
Canonical SMILES C(CN)CN([2H])[2H]PubChem[1]
InChI Key XFNJVJPLKCPIBV-DICFDUPASA-NPubChem[1]
Topological Polar Surface Area 52 ŲPubChem[1]
Complexity 12.4PubChem[1]

Table 2: Physical Properties of 1,3-Propanediamine (Non-deuterated Analogue)

PropertyValueSource
Melting Point -12 °CWikipedia[2], Sigma-Aldrich[3]
Boiling Point 140.1 °CWikipedia[2], Sigma-Aldrich[3]
Density 0.888 g/mL at 25 °CWikipedia[2], Sigma-Aldrich[3]
Appearance Colorless liquidWikipedia[2]
Odor Fishy, ammoniacalWikipedia[2]
Solubility Soluble in water and many polar organic solventsWikipedia[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly available in peer-reviewed literature. However, a general approach to its synthesis can be inferred from established methods for deuterium labeling and the synthesis of its non-deuterated counterpart.

A plausible synthetic route would involve the reduction of a suitable precursor, such as a malononitrile or a derivative, using a deuterium source. For instance, the reduction of malononitrile with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) would yield the desired product.

Hypothetical Synthesis Workflow:

Synthesis_Workflow Start Malononitrile Reduction Reduction with Lithium Aluminum Deuteride (LiAlD₄) in an aprotic solvent (e.g., THF) Start->Reduction Quenching Careful quenching with D₂O Reduction->Quenching Extraction Workup and Extraction with an organic solvent Quenching->Extraction Purification Purification by Distillation Extraction->Purification Product This compound Purification->Product

Figure 1: Hypothetical synthesis workflow for this compound.

Purification Protocol:

Purification of the final product would likely be achieved through fractional distillation under reduced pressure to remove any remaining starting materials, solvents, and byproducts. The purity of the collected fractions should be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectral Data

While experimental spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on the structure and data from the non-deuterated analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be simplified compared to the non-deuterated compound. The signal corresponding to the protons at the C2 position would be absent. The spectrum would primarily show signals for the protons on the C1 and C3 carbons and the amine protons.

  • ¹³C NMR: The carbon-13 NMR spectrum would show a signal for the C2 carbon that is coupled to deuterium, resulting in a characteristic multiplet (typically a triplet for a CD₂ group) with a reduced intensity compared to the CH₂ group in the non-deuterated compound. The signals for C1 and C3 would remain largely unaffected.

  • ²H NMR: A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms at the C2 position.

Infrared (IR) Spectroscopy:

The IR spectrum would exhibit characteristic C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). The N-H stretching and bending vibrations would be similar to those of the non-deuterated compound.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak (M⁺) at m/z 76, reflecting the incorporation of two deuterium atoms. The fragmentation pattern would also be altered compared to the non-deuterated analogue, which can provide valuable information for structural elucidation and in metabolic studies.

Applications in Research and Drug Development

Isotopically labeled compounds like this compound are valuable tools in several areas of scientific research:

  • Mechanistic Studies: The kinetic isotope effect observed when a C-H bond is replaced by a C-D bond can be used to probe the rate-determining steps of chemical reactions and enzymatic transformations.

  • Metabolic Profiling: Deuterium labeling allows for the tracking of molecules in biological systems. By using techniques like mass spectrometry, researchers can follow the metabolic fate of a drug or a bioactive molecule, identifying its metabolites and understanding its biotransformation pathways.

  • Quantitative Analysis: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry assays (e.g., LC-MS/MS). Their chemical behavior is nearly identical to the non-deuterated analyte, but they are distinguishable by their mass, allowing for accurate and precise quantification in complex biological matrices.

The following diagram illustrates the logical relationship of these applications.

Applications Compound This compound Mechanistic Mechanistic Studies Compound->Mechanistic Metabolic Metabolic Profiling Compound->Metabolic Quantitative Quantitative Analysis Compound->Quantitative

Figure 2: Key research applications of this compound.

While no specific signaling pathways involving this compound have been described, its non-deuterated counterpart is a known building block in the synthesis of various biologically active molecules. Therefore, the deuterated version could be employed in the development of novel drug candidates to study their mechanism of action, metabolism, and pharmacokinetics.

Conclusion

This compound is a valuable research tool with significant potential in chemical and pharmaceutical sciences. Although detailed experimental data for this specific compound is scarce in publicly accessible literature, this guide provides a foundational understanding of its properties and potential applications based on available information and established chemical principles. Further research is warranted to fully characterize this compound and explore its utility in various scientific disciplines.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Propanediamine-2,2-D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis route and the expected analytical characterization of 1,3-Propanediamine-2,2-D2. This deuterated isotopologue of 1,3-propanediamine is a valuable building block in medicinal chemistry and drug development, primarily utilized to investigate kinetic isotope effects, alter metabolic pathways, and enhance the pharmacokinetic profiles of drug candidates.

Synthesis of this compound

A plausible and efficient synthetic pathway for this compound commences with the deuteration of diethyl malonate, followed by reduction and subsequent amination. This multi-step process is outlined below.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Deuteration cluster_1 Step 2: Reduction cluster_2 Step 3: Amination A Diethyl Malonate B Diethyl Malonate-d2 A->B NaOD, D2O C 2,2-Dideuterio-1,3-propanediol B->C LiAlD4, THF D This compound C->D 1. MsCl, Et3N 2. NaN3, DMF 3. H2, Pd/C

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl Malonate-d2

  • Materials: Diethyl malonate, Sodium metal, Deuterium oxide (D₂O, 99.8 atom % D), Diethyl ether (anhydrous).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of sodium deuteroxide (NaOD) by cautiously adding sodium metal (1.0 eq) to D₂O (10 eq) under an inert atmosphere (Argon or Nitrogen).

    • To the resulting NaOD solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

    • After the addition is complete, heat the mixture to reflux for 12 hours to ensure complete deuterium exchange at the α-carbon.

    • Cool the reaction mixture to room temperature and neutralize with a stoichiometric amount of dry HCl in D₂O.

    • Extract the product with anhydrous diethyl ether (3 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield diethyl malonate-d2.

Step 2: Synthesis of 2,2-Dideuterio-1,3-propanediol

  • Materials: Diethyl malonate-d2, Lithium aluminum deuteride (LiAlD₄), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlD₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of diethyl malonate-d2 (1.0 eq) in anhydrous THF dropwise to the LiAlD₄ suspension.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting precipitate and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain crude 2,2-dideuterio-1,3-propanediol, which can be purified by distillation or chromatography.

Step 3: Synthesis of this compound

This conversion can be achieved through a three-step sequence involving mesylation, azidation, and reduction.

  • Materials: 2,2-Dideuterio-1,3-propanediol, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Sodium azide (NaN₃), Dimethylformamide (DMF), Palladium on carbon (10% Pd/C), Hydrogen gas (H₂).

  • Procedure:

    • Mesylation: Dissolve 2,2-dideuterio-1,3-propanediol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add methanesulfonyl chloride (2.1 eq) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 2 hours. Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the dimesylate.

    • Azidation: Dissolve the dimesylate in DMF and add sodium azide (2.5 eq). Heat the mixture to 80 °C for 12 hours. Cool to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the diazide.

    • Reduction: Dissolve the diazide in methanol and add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS). Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to afford this compound.

Characterization of this compound

The successful synthesis of this compound can be confirmed using various analytical techniques. The expected data, based on the known properties of its non-deuterated analog, are summarized below.

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₃H₈D₂N₂
Molecular Weight76.14 g/mol []
IUPAC Name2,2-dideuteriopropane-1,3-diamine[]
AppearanceColorless liquid (predicted)
Boiling Point~140 °C (predicted, similar to non-deuterated)
Density~0.89 g/mL (predicted, similar to non-deuterated)
Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be significantly simplified compared to the non-deuterated compound due to the absence of protons at the C2 position.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.7triplet4H-CH ₂-NH₂
~1.5broad singlet4H-NH₂

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms. The C2 carbon signal will be a triplet due to coupling with deuterium.

Chemical Shift (ppm)Assignment
~40C1, C3
~35 (triplet)C2

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak corresponding to the deuterated compound.

m/zAssignment
76.10[M]⁺
59.09[M - NH₃]⁺
44.07[CH₂NH₂]⁺

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.

Characterization_Workflow A Synthesized this compound B Mass Spectrometry A->B C ¹H NMR Spectroscopy A->C D ¹³C NMR Spectroscopy A->D E Confirmation of Molecular Weight (m/z = 76.10) B->E F Absence of C2-H signal Confirmation of C1/C3-H signals C->F G Presence of C2-D coupling (triplet) Confirmation of C1/C3 signals D->G H Verified Structure and Purity E->H F->H G->H

Caption: Logical workflow for the characterization of this compound.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the proposed protocols based on available laboratory resources and safety considerations. The predicted characterization data serves as a benchmark for confirming the successful synthesis of this valuable deuterated compound.

References

An In-depth Technical Guide to 1,3-Propanediamine-2,2-D2

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 352438-78-9

This technical guide provides a comprehensive overview of 1,3-Propanediamine-2,2-D2, a deuterated form of 1,3-propanediamine. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this isotopically labeled compound.

Chemical Identity and Physical Properties

This compound is a diamine where the two hydrogen atoms at the central carbon (C2) of the propane backbone have been replaced with deuterium atoms. This selective deuteration can impart unique properties to the molecule, making it a valuable tool in various scientific disciplines.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 352438-78-9
IUPAC Name 2,2-dideuteriopropane-1,3-diamine
Synonyms 1,3-Propane-2,2-d2-diamine, 2,2-dideuterio-1,3-propanediamine
Molecular Formula C₃H₈D₂N₂
InChI InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/i1D2
InChIKey XFNJVJPLKCPIBV-DICFDUPASA-N
SMILES NCCC(C([2H])[2H])N

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight 76.14 g/mol [1]
Exact Mass 76.096951819 Da[1]
Appearance Colorless liquid (predicted)
Boiling Point ~140 °C (predicted for non-deuterated)[2]
Melting Point ~-12 °C (predicted for non-deuterated)[2]
Density ~0.888 g/mL (predicted for non-deuterated)[2]
Solubility Soluble in water and polar organic solvents (predicted)[2]

Synthesis and Experimental Protocols

Hypothetical Synthesis Protocol:

This protocol describes a potential multi-step synthesis of this compound starting from diethyl malonate-d2.

Step 1: Amidation of Diethyl Malonate-d2 to Malonamide-d2

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate-d2 (1 equivalent) in a minimal amount of absolute ethanol.

  • Cool the flask in an ice bath and bubble anhydrous ammonia gas through the solution until saturation.

  • Seal the flask and stir the reaction mixture at room temperature for 48 hours.

  • The resulting white precipitate of malonamide-d2 is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Reduction of Malonamide-d2 to this compound

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LAH) (4 equivalents) in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of malonamide-d2 (1 equivalent) in THF to the LAH suspension via the dropping funnel, controlling the rate of addition to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 12 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water.

  • Filter the resulting aluminum salts and wash them thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

G Hypothetical Synthesis Workflow A Diethyl Malonate-d2 C Malonamide-d2 A->C Amidation B Ammonia / Ethanol B->C E This compound C->E Reduction D LAH / THF D->E F Purification (Distillation) E->F G Characterization F->G

Caption: Hypothetical workflow for the synthesis and purification of this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on the structure and comparison to its non-deuterated counterpart.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR The proton NMR spectrum is expected to show a significant simplification compared to 1,3-propanediamine. The quintet corresponding to the C2 protons will be absent. The spectrum would likely consist of two triplets corresponding to the C1 and C3 methylene protons, and a broad singlet for the amine protons.
¹³C NMR The carbon NMR spectrum will show a signal for the C2 carbon that is a triplet due to coupling with deuterium (I=1). The C1 and C3 carbons will appear as singlets (or triplets if proton-coupled).
Mass Spectrometry (EI) The molecular ion peak (M⁺) is expected at m/z = 76. This is two mass units higher than the non-deuterated analogue (m/z = 74). Fragmentation patterns would also be shifted accordingly.
Infrared (IR) Spectroscopy The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretches (around 2800-3000 cm⁻¹). The N-H stretching and bending vibrations are expected in their usual regions.

Applications in Research and Drug Development

Deuterated compounds are valuable tools in various scientific fields, particularly in drug discovery and development. The C-D bond is stronger than the C-H bond, which can lead to a significant kinetic isotope effect (KIE). This effect can alter the rate of metabolic processes, offering several potential advantages.

Mechanistic and Metabolic Studies

This compound can be used as a tracer in metabolic studies to elucidate the metabolic fate of molecules containing the 1,3-diaminopropane moiety. The deuterium label allows for the tracking of the compound and its metabolites by mass spectrometry.

Improving Pharmacokinetic Profiles of Drugs

Strategic deuteration of a drug molecule at a site of metabolic oxidation can slow down its metabolism, leading to:

  • Increased half-life: This may allow for less frequent dosing.

  • Reduced formation of toxic metabolites: By altering metabolic pathways, the formation of harmful byproducts can be minimized.

  • Improved oral bioavailability: Slower first-pass metabolism can lead to higher systemic exposure.

While 1,3-propanediamine itself is a simple building block, it is a structural motif in more complex pharmaceuticals. Deuteration at the C2 position could be explored in drug candidates containing this fragment to enhance their pharmacokinetic properties.

G Drug Development Logic cluster_0 Deuteration Strategy cluster_1 Pharmacokinetic Improvement cluster_2 Outcome A Identify Metabolic Hotspot (e.g., C-H bond) B Synthesize Deuterated Analog (e.g., this compound based scaffold) A->B C Slower Metabolism (Kinetic Isotope Effect) B->C D Increased Half-life C->D E Reduced Toxic Metabolites C->E F Improved Bioavailability C->F G Enhanced Therapeutic Profile D->G E->G F->G

Caption: The logical flow of utilizing deuteration to improve the pharmacokinetic properties of a drug candidate.

Safety and Handling

The safety and handling precautions for this compound are expected to be similar to those for 1,3-propanediamine. The non-deuterated compound is a corrosive and flammable liquid with a fishy odor.[2] It is harmful if swallowed or in contact with skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable, isotopically labeled building block with potential applications in mechanistic studies and as a tool for improving the metabolic stability and pharmacokinetic profiles of drug candidates. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and properties can be reasonably predicted based on established chemical principles. Further research into the applications of this and other selectively deuterated compounds is likely to yield significant advancements in medicinal chemistry and drug development.

References

"1,3-Propanediamine-2,2-D2" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on the deuterated isotopologue of 1,3-Propanediamine, specifically 1,3-Propanediamine-2,2-D2. The inclusion of deuterium at a specific molecular position is a critical technique in various research applications, including metabolic studies, pharmacokinetic analysis, and as a tool in mechanistic organic chemistry.

Core Molecular Data

The fundamental properties of this compound are derived from its elemental composition. The standard molecular formula for 1,3-Propanediamine is C₃H₁₀N₂[1][2][3]. In the deuterated form, two hydrogen atoms on the second carbon atom are substituted with deuterium, an isotope of hydrogen with an atomic weight of approximately 2.014 amu[4][5][6].

Table 1: Molecular Formula and Weight
PropertyValueNotes
Molecular Formula C₃H₈D₂N₂Two hydrogen atoms at the C-2 position are replaced by deuterium.
Molecular Weight 76.14 g/mol Calculated based on the atomic weights of Carbon (12.011), Hydrogen (1.008), Nitrogen (14.007), and Deuterium (2.014).
Parent Compound Formula C₃H₁₀N₂The non-deuterated 1,3-Propanediamine[1][2].
Parent Compound Molecular Weight 74.12 g/mol As reported for the standard isotopologue[2].

Experimental and Logical Representations

The following diagrams illustrate the logical relationship for determining the properties of the deuterated compound and a conceptual workflow for its analysis.

G Logical Derivation of Molecular Properties A Base Molecule: 1,3-Propanediamine (C₃H₁₀N₂) C Substitution Position: 2,2-D2 A->C B Isotopic Label: Deuterium (D) Atomic Weight: ~2.014 B->C D Resulting Molecule: This compound (C₃H₈D₂N₂) C->D E Molecular Weight Calculation: (3C) + (8H) + (2D) + (2N) = 76.14 g/mol D->E

Caption: Logical workflow for deriving the molecular formula and weight of this compound.

G Conceptual Experimental Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Data Output A Starting Materials B Deuteration Reaction A->B C Purification B->C D Mass Spectrometry (MS) C->D E Nuclear Magnetic Resonance (NMR) C->E F Purity Assessment (e.g., HPLC) C->F G Confirm Molecular Weight D->G H Verify Deuterium Incorporation E->H I Determine Chemical Purity F->I

Caption: A conceptual workflow for the synthesis and analysis of isotopically labeled compounds.

References

A Technical Guide to 1,3-Propanediamine-2,2-D2: Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,3-Propanediamine-2,2-D2, a deuterated form of 1,3-diaminopropane. The focus is on its isotopic purity, methods for determining enrichment, a plausible synthetic route, and its role in metabolic pathways. This document is intended to be a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity of commercially available this compound is a critical parameter for its application in sensitive analytical and metabolic studies. Isotopic enrichment is typically reported as "atom % D," which represents the percentage of deuterium atoms at the specified labeled positions. A higher atom % D indicates a greater degree of deuteration and less contamination with the unlabeled (d0) isotopologue. Below is a summary of available data from commercial suppliers.

SupplierProduct NameCatalog NumberStated Isotopic Enrichment (atom % D)
CDN Isotopes1,3-Propane-2,2-d2-diamineD-514898
Sigma-Aldrich1,3-Diamino(propane-d6)-98 (for the d6 variant)

Note: Data for the d6 variant from Sigma-Aldrich is included for comparative purposes, indicating the high levels of enrichment achievable for this class of compounds.

Experimental Protocols for Determining Isotopic Purity and Enrichment

Accurate determination of isotopic purity and enrichment is essential for the validation of experimental results. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds. A combination of ¹H NMR and ²H NMR is often employed for accurate quantification.

Protocol for ¹H and ²H NMR Analysis:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) that does not have signals overlapping with the analyte.

    • Add a known amount of an internal standard with a distinct NMR signal for quantification.

  • ¹H NMR Spectroscopy:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the residual proton signal at the C2 position. The presence of a small signal at this position indicates incomplete deuteration.

    • Integrate the signals of the protons at the C1 and C3 positions.

    • The isotopic purity can be estimated by comparing the integral of the residual C2 proton signal to the integrals of the C1 and C3 proton signals.

  • ²H NMR Spectroscopy:

    • Acquire a quantitative ²H NMR spectrum.

    • Integrate the deuterium signal at the C2 position.

    • The relative abundance of deuterium at the C2 position can be determined and compared to the residual proton signal from the ¹H NMR to provide a more accurate measure of isotopic enrichment.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is another highly sensitive method for determining isotopic enrichment.

Protocol for GC-MS Analysis:

  • Sample Preparation and Derivatization:

    • To improve volatility and chromatographic separation, the amine groups of this compound can be derivatized (e.g., by acylation).

    • Dissolve the derivatized sample in a suitable volatile solvent.

  • GC-MS Analysis:

    • Inject the sample into a GC-MS system equipped with an appropriate column.

    • Obtain the mass spectrum of the eluting peak corresponding to the derivatized this compound.

    • Analyze the molecular ion cluster. The mass spectrum will show a distribution of isotopologues (d0, d1, d2).

    • The relative intensities of the peaks for the unlabeled (M), singly deuterated (M+1), and doubly deuterated (M+2) species are used to calculate the isotopic enrichment.

Synthesis of this compound

Plausible Synthetic Pathway:

  • Deuteration of Diethyl Malonate: The acidic protons at the C2 position of diethyl malonate can be exchanged for deuterium by treatment with a deuterated solvent (e.g., D₂O) in the presence of a base catalyst. Repeated exchange cycles can achieve high levels of deuteration to yield diethyl 2,2-dideuteriomalonate.

  • Reduction to 2,2-Dideuterio-1,3-propanediol: The deuterated diethyl malonate is then reduced to the corresponding diol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium aluminum deuteride (LiAlD₄) can be used to reduce the ester groups to alcohols, yielding 2,2-dideuterio-1,3-propanediol.

  • Conversion of Diol to Diamine: The final step involves the conversion of the diol to the diamine. This can be achieved through a two-step process:

    • Mesylation or Tosylation: The hydroxyl groups of the diol are converted to good leaving groups, such as mesylates or tosylates, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.

    • Amination: The resulting dimesylate or ditosylate is then reacted with a source of ammonia (e.g., a concentrated solution of ammonia in an organic solvent) in a nucleophilic substitution reaction to displace the leaving groups and form this compound.

Metabolic Pathways Involving 1,3-Diaminopropane

1,3-Diaminopropane is a naturally occurring polyamine that is involved in several metabolic pathways. Understanding these pathways is crucial for researchers using its deuterated analog as a tracer in metabolic studies. The primary metabolic origin of 1,3-diaminopropane is the catabolism of spermidine.

metabolic_pathway Spermidine Spermidine N1_Acetylspermidine N1_Acetylspermidine Spermidine->N1_Acetylspermidine Spermidine N1-acetyltransferase Putrescine Putrescine N1_Acetylspermidine->Putrescine Polyamine oxidase 1,3-Diaminopropane 1,3-Diaminopropane N1_Acetylspermidine->1,3-Diaminopropane Polyamine oxidase 3-Aminopropanal 3-Aminopropanal 1,3-Diaminopropane->3-Aminopropanal Diamine oxidase beta-Alanine beta-Alanine 3-Aminopropanal->beta-Alanine Aldehyde dehydrogenase Pantothenic Acid Pantothenic Acid beta-Alanine->Pantothenic Acid Pantoate-beta-alanine ligase CoA Biosynthesis CoA Biosynthesis Pantothenic Acid->CoA Biosynthesis

Caption: Metabolic pathway of 1,3-diaminopropane from spermidine catabolism.

The diagram above illustrates that spermidine is first acetylated to N¹-acetylspermidine, which is then oxidized by polyamine oxidase to yield both putrescine and 1,3-diaminopropane. 1,3-Diaminopropane can be further metabolized to β-alanine, a precursor for the biosynthesis of pantothenic acid (Vitamin B5) and subsequently Coenzyme A (CoA).

Experimental Workflow for Isotopic Purity Analysis

The following diagram outlines a typical workflow for the analysis of the isotopic purity and enrichment of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Reporting Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Sample->Derivatization Internal_Standard Add Internal Standard Dissolution->Internal_Standard NMR_Analysis NMR Spectroscopy (¹H and ²H) Internal_Standard->NMR_Analysis MS_Analysis Mass Spectrometry (GC-MS or LC-MS) Derivatization->MS_Analysis Integration Peak Integration and Comparison NMR_Analysis->Integration MS_Analysis->Integration Calculation Calculation of Isotopic Enrichment Integration->Calculation Report Final Report (atom % D) Calculation->Report

Caption: Workflow for isotopic purity and enrichment analysis.

This workflow highlights the key stages, from sample preparation through to data analysis and reporting, for both NMR and MS techniques. Adherence to a standardized workflow is crucial for obtaining reliable and reproducible results.

Deuterium Labeled 1,3-Propanediamine: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled compounds are invaluable tools in modern research, offering a non-radioactive method to trace metabolic pathways, improve pharmacokinetic profiles, and serve as superior internal standards for mass spectrometry-based quantification. This technical guide provides an in-depth overview of deuterium-labeled 1,3-Propanediamine, a key molecule in polyamine metabolism. We will cover its synthesis, key properties, and detailed protocols for its application in research, with a focus on its use as an internal standard in quantitative bioanalysis.

Introduction

1,3-Propanediamine, also known as trimethylenediamine, is a diamine that plays a role in cellular metabolism, particularly in the polyamine pathway.[1] Polyamines are crucial for cell growth, differentiation, and proliferation.[2] The study of these pathways and the quantification of related metabolites are critical in various fields, including cancer research and drug development.

Stable isotope labeling, particularly with deuterium, offers a powerful method for elucidating biological processes and achieving accurate quantification.[3] Deuterium-labeled 1,3-Propanediamine (specifically, 1,3-Propanediamine-d6) serves as an ideal internal standard for mass spectrometry applications. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its increased mass allows for clear differentiation in the mass spectrometer.[4] This co-elution and similar ionization efficiency help to correct for matrix effects and variations in instrument response, leading to more accurate and precise quantification.[5]

Synthesis of Deuterium Labeled 1,3-Propanediamine

The synthesis of 1,3-Propanediamine-d6 can be approached in two main stages: the synthesis of the unlabeled 1,3-Propanediamine backbone and the subsequent deuterium labeling.

Synthesis of Unlabeled 1,3-Propanediamine

A common industrial method for producing 1,3-Propanediamine involves a two-step process starting from acrylonitrile.[6][7]

  • Amination of Acrylonitrile: Acrylonitrile is reacted with an excess of ammonia. This reaction yields aminopropionitrile.

  • Hydrogenation of Aminopropionitrile: The resulting aminopropionitrile is then hydrogenated, typically using a Raney Nickel or cobalt catalyst, to produce 1,3-Propanediamine.[6][8]

Deuterium Labeling via H-D Exchange

Deuterium can be introduced into the 1,3-Propanediamine molecule through a catalyzed hydrogen-deuterium (H-D) exchange reaction. A general and environmentally benign method utilizes a palladium on carbon (Pd/C) catalyst with deuterium oxide (D₂O) as the deuterium source.[9]

Experimental Protocol: Synthesis of 1,3-Propanediamine-d6 via H-D Exchange

This protocol is an adaptation of general methods for H-D exchange in aliphatic amines.

  • Catalyst and Reagent Preparation:

    • In a reaction vessel, add 1,3-Propanediamine.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Add Deuterium Oxide (D₂O) in a significant molar excess to serve as the deuterium source and solvent.

  • Reaction Conditions:

    • Seal the reaction vessel.

    • Heat the mixture to a temperature typically ranging from 80°C to 120°C. The optimal temperature may need to be determined empirically.

    • Stir the reaction mixture vigorously for 24-48 hours to ensure efficient mixing and catalysis.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • The D₂O can be removed by distillation or lyophilization.

    • The resulting 1,3-Propanediamine-d6 can be further purified by distillation under reduced pressure.

  • Characterization:

    • Confirm the identity and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and Mass Spectrometry (MS).

Properties and Quantitative Data

Deuterium-labeled 1,3-Propanediamine is commercially available from various suppliers. The following tables summarize key quantitative data for a representative commercially available standard and typical validation parameters for an LC-MS/MS method using a deuterated internal standard.

Table 1: Physical and Chemical Properties of 1,3-Diamino(propane-d6)

PropertyValue
Linear Formula H₂NCD₂CD₂CD₂NH₂
Molecular Weight 80.16 g/mol
Mass Shift (M+) +6
Isotopic Purity ≥98 atom % D
Chemical Purity ≥98%
Boiling Point 140 °C (lit.)
Melting Point -12 °C (lit.)
Density 0.959 g/mL at 25 °C

Data sourced from a representative commercial supplier.

Table 2: Representative LC-MS/MS Validation Data for Polyamine Quantification using a Deuterated Internal Standard

ParameterTypical Value
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) 0.03 - 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal with IS

Data is representative and based on typical performance of LC-MS/MS methods for polyamine analysis.[10][11]

Research Applications and Experimental Protocols

The primary application of deuterium-labeled 1,3-Propanediamine is as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application as an Internal Standard in LC-MS/MS

Experimental Protocol: Quantification of 1,3-Propanediamine in Human Plasma

This protocol provides a general framework for the analysis of 1,3-Propanediamine. Method optimization and validation are essential for specific applications.

  • Materials and Reagents:

    • 1,3-Propanediamine (analyte) standard

    • 1,3-Propanediamine-d6 (internal standard, IS)

    • Human plasma (or other biological matrix)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid (FA) or Heptafluorobutyric acid (HFBA) as a mobile phase modifier[12]

    • Trichloroacetic acid (TCA) for protein precipitation

    • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

  • Sample Preparation:

    • Spiking: To a 100 µL aliquot of plasma, add a known concentration of 1,3-Propanediamine-d6 IS.

    • Protein Precipitation: Add 300 µL of ice-cold ACN containing 1% TCA to the plasma sample.

    • Vortex and Centrifuge: Vortex the sample for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Supernatant Collection: Carefully collect the supernatant for analysis.

    • Derivatization (Optional): For improved chromatographic retention and sensitivity, derivatization with reagents like isobutyl chloroformate can be performed.[11]

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% FA or HFBA.

    • Mobile Phase B: ACN with 0.1% FA or HFBA.

    • Gradient: A suitable gradient from low to high organic phase to elute the analyte and IS.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • 1,3-Propanediamine: Monitor the transition from the parent ion (M+H)⁺ to a specific product ion.

      • 1,3-Propanediamine-d6: Monitor the transition from its corresponding parent ion (M+H)⁺ to its product ion.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte standards.

    • Determine the concentration of 1,3-Propanediamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Pathways and Workflows

Metabolic Pathway of 1,3-Propanediamine

1,3-Propanediamine is a catabolic product of spermidine, a key polyamine.[1] The following diagram illustrates its position within the broader polyamine metabolic pathway.

Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine synthase Propanediamine 1,3-Propanediamine Spermidine->Propanediamine Polyamine catabolism Spermine Spermine Spermidine->Spermine Spermine synthase BetaAlanine β-Alanine Propanediamine->BetaAlanine Enzymatic synthesis dcSAM decarboxylated S-adenosylmethionine dcSAM->Putrescine dcSAM->Spermidine

Caption: Metabolic context of 1,3-Propanediamine in the polyamine pathway.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the key steps in the quantification of 1,3-Propanediamine using a deuterium-labeled internal standard.

start Biological Sample (e.g., Plasma) add_is Spike with 1,3-Propanediamine-d6 (IS) start->add_is precip Protein Precipitation (e.g., ACN/TCA) add_is->precip centrifuge Centrifugation precip->centrifuge extract Collect Supernatant centrifuge->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms data Data Processing lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: Workflow for 1,3-Propanediamine quantification using an internal standard.

Conclusion

Deuterium-labeled 1,3-Propanediamine is a critical tool for researchers in various scientific disciplines. Its primary utility as an internal standard in LC-MS/MS applications allows for highly accurate and precise quantification of its endogenous counterpart in complex biological matrices. The synthetic routes are well-established, and its application follows robust and validated analytical methodologies. This guide provides a foundational understanding and practical protocols to facilitate the integration of deuterium-labeled 1,3-Propanediamine into research and development workflows.

References

In-Depth Technical Guide: Stability and Storage of 1,3-Propanediamine-2,2-D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the deuterated diamine, 1,3-Propanediamine-2,2-D2. The information is compiled to assist researchers and professionals in drug development in ensuring the integrity and purity of this compound for their studies.

Core Stability Profile

This compound is generally considered a stable compound when stored under the recommended conditions. However, like its non-deuterated analogue, it is hygroscopic and susceptible to degradation under certain environmental stresses. The primary degradation pathways for similar diamines involve oxidation and reactions with incompatible materials.

A key consideration for deuterated compounds is the potential for H/D exchange, although for C-D bonds, this is generally not a concern under standard storage conditions. The stability of the deuterium label at the 2-position is expected to be high due to the non-acidic nature of the C-H/D bond.

One supplier suggests that after a period of three years, the compound should be re-analyzed to confirm its chemical purity before use[1]. This indicates a long shelf-life under appropriate storage.

Recommended Storage Conditions

To maintain the quality and integrity of this compound, the following storage conditions are recommended based on safety data sheets and supplier information:

ParameterRecommendationRationale
Temperature Room temperature[1]Avoids potential degradation from excessive heat.
Atmosphere Dry and well-ventilated place[2]The compound is hygroscopic and can absorb moisture from the air.
Container Tightly closed original container[2]Prevents exposure to moisture and atmospheric contaminants.
Light Store away from direct lightWhile no specific photostability data is available, it is a general good practice for chemical storage.
Ignition Sources Keep away from heat and sources of ignition[2]The non-deuterated analogue is a flammable liquid.

Incompatible Materials

To prevent chemical reactions and degradation, this compound should be stored separately from the following incompatible materials[2]:

  • Oxidizing agents

  • Acids

  • Acid anhydrides

  • Acid chlorides

Quantitative Stability Data

Stress ConditionProposed MethodAnalysis
Acid Hydrolysis Dissolve in 0.1 M HCl and heat at 60°C for 48 hours.HPLC-UV/MS to identify and quantify degradants.
Base Hydrolysis Dissolve in 0.1 M NaOH and heat at 60°C for 48 hours.HPLC-UV/MS to identify and quantify degradants.
Oxidation Treat with 3% H₂O₂ at room temperature for 48 hours.HPLC-UV/MS to identify and quantify degradants.
Thermal Stress Heat the solid compound at 70°C for 7 days.Purity analysis by GC-FID or HPLC-UV.
Photostability Expose the solid compound to light (ICH Q1B option 2).Purity analysis by GC-FID or HPLC-UV.

Experimental Workflows

The following diagrams illustrate a typical experimental workflow for the quality control analysis of a chemical substance like this compound and a proposed thermal degradation pathway for the non-deuterated analogue.

QC_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting start Receive this compound Sample prep Prepare Sample for Analysis (e.g., dilution in appropriate solvent) start->prep identity Identity Confirmation (FTIR or NMR) prep->identity purity Purity and Impurity Profiling (GC-MS or LC-MS) prep->purity assay Assay (Quantitative Analysis) (e.g., Titration or qNMR) prep->assay deuterium Deuterium Incorporation (Mass Spectrometry or NMR) prep->deuterium analysis Analyze Data Against Specifications identity->analysis purity->analysis assay->analysis deuterium->analysis report Generate Certificate of Analysis (CoA) analysis->report release Release Batch for Use report->release Meets Specifications no_release Quarantine Batch for Investigation report->no_release Does Not Meet Specifications

Figure 1: Quality Control Workflow for this compound.

Thermal_Degradation_Pathway DAP 1,3-Diaminopropane Carbamate Carbamate Intermediate DAP->Carbamate + CO2 Cyclic_Urea Tetrahydro-2(1H)-pyrimidone (Cyclic Urea) Carbamate->Cyclic_Urea Intramolecular Cyclization Linear_Urea N,N'-bis(3-aminopropyl)urea (Linear Urea) Carbamate->Linear_Urea Nucleophilic attack by another DAP molecule

Figure 2: Proposed Thermal Degradation Pathway of 1,3-Diaminopropane.

References

Technical Guide: Safe Handling of 1,3-Propanediamine-2,2-D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview and Scope

1,3-Propanediamine-2,2-D2 is a deuterated form of 1,3-Propanediamine. Isotopic labeling is a valuable tool in drug development and metabolic research for tracing the fate of molecules. While the deuterium labeling is unlikely to significantly alter the chemical hazards, it is crucial to handle this compound with the same precautions as its non-deuterated counterpart. 1,3-Propanediamine is a flammable, corrosive, and toxic liquid that can cause severe skin burns and eye damage.[1][2][3] This guide provides essential safety information and handling protocols to minimize risk in a laboratory setting.

Hazard Identification and Classification

1,3-Propanediamine is classified as a hazardous chemical.[1][2][3] The GHS classification for the non-deuterated analogue is summarized below. It is prudent to assume that this compound shares this classification.

Signal Word: Danger[1][2]

Hazard Statements:

  • Flammable liquid and vapor.[2][3]

  • Harmful if swallowed.[2][3][4]

  • Fatal in contact with skin.[2][3][4]

  • Causes severe skin burns and eye damage.[1][2][3][4][5]

  • May cause respiratory irritation.[1][2]

  • May cause an allergic skin reaction.[1][2]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for 1,3-Propanediamine. This data should be considered representative for this compound in the absence of specific data for the deuterated compound.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₃H₈D₂N₂[6]
Molecular Weight76.14 g/mol [7]
AppearanceLiquid[1]
OdorAmine-like[1]
Flash Point47 °C / 116.6 °F[1]
Autoignition Temperature380 °C / 716 °F[1]
Table 2: Toxicological Data (for 1,3-Propanediamine)
RouteSpeciesValueSource
Oral LD50Rat311 mg/kg[4]
Dermal LD50Rabbit178 mg/kg[4]
Table 3: Exposure Limits
OrganizationLimit
ACGIHNo data available
NIOSHNo data available
OSHANo data available

Experimental Protocols: Safe Handling Procedures

The following protocols are based on standard practices for handling flammable, corrosive, and toxic liquids.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE is provided below.

PPE_Workflow cluster_ppe Required Personal Protective Equipment eye_protection Chemical Safety Goggles or Face Shield hand_protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) body_protection Flame-Retardant Lab Coat respiratory_protection NIOSH-approved Respirator (if ventilation is inadequate)

Caption: Required Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[1][2][3] Use explosion-proof electrical and lighting equipment.[1][2]

  • Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.[1]

Handling and Storage
  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1][2] The container should be stored in a corrosives area.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2]

First Aid Measures

A logical workflow for first aid response is outlined in the diagram below.

First_Aid_Workflow cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Occurs inhalation_action Move to Fresh Air start->inhalation_action Inhalation skin_action1 Immediately Remove Contaminated Clothing start->skin_action1 Skin Contact eye_action Rinse Cautiously with Water for Several Minutes start->eye_action Eye Contact ingestion_action1 Rinse Mouth start->ingestion_action1 Ingestion inhalation_medical Seek Immediate Medical Attention inhalation_action->inhalation_medical skin_action2 Rinse Skin with Plenty of Water for at least 15 minutes skin_action1->skin_action2 skin_medical Seek Immediate Medical Attention skin_action2->skin_medical eye_medical Seek Immediate Medical Attention eye_action->eye_medical ingestion_action2 Do NOT Induce Vomiting ingestion_action1->ingestion_action2 ingestion_medical Seek Immediate Medical Attention ingestion_action2->ingestion_medical

Caption: First Aid Response Workflow.

  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] Seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately take off all contaminated clothing.[1][2] Rinse the skin with water/shower for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse mouth.[1][2] Do NOT induce vomiting.[1][2] Seek immediate medical attention.[1]

Spill and Disposal Procedures
  • Spill Response: In the event of a spill, evacuate the area and remove all sources of ignition.[2] Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1][2] Do not allow the chemical to enter the environment.[2]

Signaling Pathways and Logical Relationships

At present, there are no established signaling pathways directly associated with this compound in publicly available literature. Its primary use is as a labeled tracer in scientific research. The logical relationship for its safe use is a direct correlation between adherence to safety protocols and the mitigation of health risks.

The following diagram illustrates the logical workflow for safe chemical handling.

Safe_Handling_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Response Phase cluster_disposal Disposal Phase sds_review Review Safety Data Sheet risk_assessment Conduct Risk Assessment sds_review->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection use_hood Handle in Chemical Fume Hood ppe_selection->use_hood avoid_ignition Eliminate Ignition Sources use_hood->avoid_ignition spill_response Follow Spill Procedures use_hood->spill_response first_aid Administer First Aid use_hood->first_aid proper_storage Store Correctly avoid_ignition->proper_storage waste_disposal Dispose of Waste Properly proper_storage->waste_disposal spill_response->waste_disposal first_aid->waste_disposal

Caption: Logical Workflow for Safe Chemical Handling.

References

An In-depth Technical Guide to Deuterated Diamines in Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated diamines, organic compounds containing two amine functional groups where one or more hydrogen atoms have been replaced by deuterium, are of significant interest in medicinal chemistry and drug development. The substitution of protium (¹H) with its heavier, stable isotope deuterium (²H or D) can profoundly influence the physicochemical and biochemical properties of a molecule without altering its fundamental shape and biological targets. This "deuterium effect" is primarily driven by the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate. This guide provides a comprehensive overview of deuterated diamines, covering their synthesis, key properties, and applications, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

The Kinetic Isotope Effect and its Impact on Drug Metabolism

The primary advantage of deuteration in drug design lies in its ability to modulate a drug's metabolic profile.[3][4] Many drug molecules, including those containing diamine moieties, undergo oxidative metabolism by enzymes such as cytochrome P450 (CYP) and diamine oxidase (DAO).[2][5] This metabolism often involves the cleavage of a C-H bond as the rate-determining step. By strategically replacing these metabolically labile hydrogens with deuterium, the rate of metabolism can be significantly reduced.[6][7] This can lead to several favorable pharmacokinetic outcomes:

  • Increased half-life (t½): A slower rate of metabolism means the drug remains in the body for a longer period.

  • Reduced clearance (CL): The rate at which the drug is removed from the body is decreased.

  • Increased systemic exposure (AUC): The overall concentration of the drug in the bloodstream over time is enhanced.

  • Improved bioavailability: A reduced first-pass metabolism can lead to a higher proportion of the administered dose reaching systemic circulation.

  • Potential for reduced dosage and less frequent administration: A longer half-life and increased exposure can allow for lower or less frequent doses to achieve the same therapeutic effect.

  • Reduced formation of toxic metabolites: By slowing down a particular metabolic pathway, the formation of harmful byproducts can be minimized.[7]

Quantitative Data: The Impact of Deuteration

Kinetic Isotope Effects in Diamine Metabolism

The kinetic isotope effect (KIE) is a direct measure of the change in reaction rate upon isotopic substitution. For the enzymatic oxidation of amines, the KIE can be significant.

SubstrateEnzymeParameterKIE (kH/kD)Reference
[(1R)-²H]-PutrescineDiamine Oxidase (DAO)Vmax/KMSignificant[2]
[(αR)-²H]-N(τ)-methylhistamineDiamine Oxidase (DAO)Vmax/KM15.06[1]
[(αR)-²H]-N(π)-methylhistamineDiamine Oxidase (DAO)Vmax/KM7.50[1]

Table 1: Kinetic Isotope Effect (KIE) on Diamine Oxidase Activity. The KIE is expressed as the ratio of the reaction rate for the non-deuterated substrate (kH) to the deuterated substrate (kD). A KIE greater than 1 indicates a slower reaction for the deuterated compound.

Pharmacokinetic Parameters of a Deuterated Drug with a Diamine Moiety

While specific data for simple deuterated diamines is scarce, the effect of deuteration on the pharmacokinetics of more complex molecules containing diamine-like structures has been documented. For example, a study on deuterated methadone (d9-methadone) provides a clear illustration of the potential benefits.

ParameterMethadoned9-MethadoneFold ChangeReference
Dose (mg/kg)2.02.0-[6]
Cmax (ng/mL)521 ± 552292.4 ± 440.74.4[6]
AUC (ng·h/mL)2000 ± 30011400 ± 36005.7[6]
Clearance (L/h/kg)4.7 ± 0.80.9 ± 0.30.19[6]

Table 2: Pharmacokinetic parameters of methadone and d9-methadone in male CD-1 mice after a single intravenous injection. Data are presented as mean ± standard deviation.

Experimental Protocols

General Synthesis of Deuterated Diamines

The synthesis of deuterated diamines can be achieved through various methods, often involving the use of deuterated reagents. Below are generalized protocols for the synthesis of deuterated versions of common diamines.

1. Synthesis of Deuterated 1,4-Diaminobutane (Putrescine)

A common route to deuterated putrescine involves the reduction of a deuterated dinitrile precursor.

  • Step 1: Deuteration of Succinonitrile. Succinonitrile can be deuterated at the α-positions to the nitrile groups using a base and a deuterium source like D₂O. The reaction is typically carried out in a suitable solvent under conditions that promote H/D exchange.

  • Step 2: Reduction of Deuterated Succinonitrile. The resulting deuterated succinonitrile is then reduced to the corresponding diamine. This can be achieved using a variety of reducing agents, such as lithium aluminum deuteride (LiAlD₄) for full deuteration or catalytic hydrogenation with deuterium gas (D₂) over a catalyst like Raney nickel or palladium on carbon.

2. Synthesis of Deuterated 1,5-Diaminopentane (Cadaverine)

Similar to putrescine, deuterated cadaverine can be synthesized from a deuterated precursor.

  • Step 1: Synthesis of Deuterated Glutaric Acid or its Derivative. Glutaric acid or a suitable derivative can be deuterated using methods such as acid- or base-catalyzed exchange with D₂O.

  • Step 2: Conversion to Deuterated 1,5-Dinitrile. The deuterated diacid is then converted to the dinitrile, for example, through reaction with ammonia and subsequent dehydration.

  • Step 3: Reduction to Deuterated 1,5-Diaminopentane. The deuterated dinitrile is reduced to the diamine using a reducing agent like LiAlD₄ or catalytic deuteration. A detailed one-pot procedure for the non-deuterated form involves the decarboxylation of L-lysine, which could potentially be adapted using deuterated solvents and reagents.[8]

3. Synthesis of Deuterated Ethylenediamine

Deuterated ethylenediamine can be prepared through the ammonolysis of a deuterated ethylene dihalide.

  • Step 1: Preparation of Deuterated 1,2-Dichloroethane. Ethylene can be deuterated and then chlorinated, or 1,2-dichloroethane can be subjected to H/D exchange under specific conditions.

  • Step 2: Ammonolysis. The deuterated 1,2-dichloroethane is then reacted with ammonia under pressure and at elevated temperatures to yield deuterated ethylenediamine.[9]

Characterization of Deuterated Diamines

The successful incorporation of deuterium and the purity of the final product are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A decrease in the integral of the proton signal at the site of deuteration confirms the incorporation of deuterium.[10][11]

    • ²H NMR: The presence of a signal in the deuterium NMR spectrum directly indicates the presence and chemical environment of the deuterium atoms.[12][13]

    • ¹³C NMR: Deuterium substitution can cause a small upfield shift in the ¹³C spectrum and the C-D coupling can be observed.

  • Mass Spectrometry (MS): The molecular weight of the deuterated compound will be higher than its non-deuterated counterpart by the number of deuterium atoms incorporated. High-resolution mass spectrometry can confirm the exact mass and elemental composition.

Signaling Pathways and Experimental Workflows

The biological functions of diamines are intricately linked to the polyamine metabolic pathway. Understanding this pathway is crucial for predicting the effects of deuteration.

Polyamine Metabolic Pathway

Polyamines such as putrescine, spermidine, and spermine are essential for cell growth, proliferation, and differentiation. Their intracellular concentrations are tightly regulated through a complex network of biosynthesis, catabolism, and transport.

Polyamine_Metabolism Polyamine Metabolic Pathway Arginine Arginine Ornithine Ornithine Arginine->Ornithine ARG Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SPDS Spermine Spermine Spermidine->Spermine SPMS N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT Spermine->Spermidine SMOX N1_Acetylspermine N1-Acetylspermine Spermine->N1_Acetylspermine SSAT N1_Acetylspermidine->Putrescine PAOX N1_Acetylspermine->Spermidine PAOX SAM S-adenosylmethionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM SAMDC SPDS Spermidine Synthase (SPDS) dcSAM->SPDS SPMS Spermine Synthase (SPMS) dcSAM->SPMS ARG Arginase (ARG) ODC Ornithine Decarboxylase (ODC) SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) PAOX Polyamine Oxidase (PAOX) SMOX Spermine Oxidase (SMOX) SAMDC SAM Decarboxylase (SAMDC)

Caption: A simplified diagram of the polyamine metabolic pathway.

Experimental Workflow for Assessing the Impact of Deuteration

A typical workflow to evaluate the effects of deuterating a diamine-containing drug candidate is outlined below.

Experimental_Workflow Workflow for Evaluating Deuterated Diamines Synthesis Synthesis of Deuterated and Non-deuterated Diamine In_Vitro In Vitro Metabolism Studies (Microsomes, S9, DAO) Synthesis->In_Vitro In_Vivo In Vivo Pharmacokinetic Studies (Animal Models) Synthesis->In_Vivo KIE Determine Kinetic Isotope Effect (KIE) In_Vitro->KIE Decision Go/No-Go Decision for Further Development KIE->Decision PK_Analysis Comparative Pharmacokinetic Analysis (t½, CL, AUC) In_Vivo->PK_Analysis Tox Toxicology Assessment In_Vivo->Tox PK_Analysis->Decision Tox->Decision

Caption: A logical workflow for the preclinical evaluation of a deuterated diamine candidate.

Conclusion

Deuterated diamines represent a valuable tool in modern medicinal chemistry, offering a strategic approach to optimize the pharmacokinetic and safety profiles of drug candidates. By leveraging the kinetic isotope effect, researchers can fine-tune the metabolic stability of molecules, potentially leading to more effective and safer therapeutics. The successful application of this strategy, however, relies on a thorough understanding of the underlying metabolic pathways and detailed experimental validation. This guide provides a foundational framework for researchers and drug development professionals to explore the potential of deuterated diamines in their work.

References

Methodological & Application

Application Notes and Protocols: The Use of 1,3-Propanediamine-2,2-D2 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for quantitative analysis (qNMR), the use of internal standards is crucial for obtaining accurate and reproducible results.[1] An ideal internal standard should be chemically inert, soluble in the NMR solvent, and possess a simple NMR spectrum with signals that do not overlap with those of the analyte.[1] Deuterated compounds are often employed as internal standards to simplify spectra and provide clean, well-resolved signals.

This document outlines the potential application of 1,3-Propanediamine-2,2-D2 as a quantitative NMR (qNMR) internal standard. While direct literature on the specific use of this isotopically labeled compound is sparse, its chemical properties suggest a valuable role in the quantification of analytes containing amine functionalities or those with complex spectral features in the aliphatic region. The deuterium labeling at the C2 position simplifies the 1H NMR spectrum, offering a distinct advantage in complex sample matrices.

Principle of Application: qNMR Internal Standard

Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][3] By adding a known amount of an internal standard to a sample containing an analyte of unknown concentration, the concentration of the analyte can be determined by comparing the integral of a specific analyte resonance to the integral of a known resonance from the standard.[4]

This compound is a suitable candidate for a qNMR internal standard due to the following characteristics:

  • Simplified 1H NMR Spectrum: The deuteration at the 2,2-position eliminates the proton signal from this position, simplifying the spectrum to two triplets corresponding to the methylene protons at C1 and C3.

  • Chemical Stability: As a saturated diamine, it is chemically stable under typical NMR conditions.

  • Solubility: It is expected to be soluble in a variety of common deuterated NMR solvents, such as D2O, Methanol-d4, and DMSO-d6.

  • Distinct Chemical Shifts: The amine protons provide signals in a region that can be distinct from many analytes, or their exchange can be managed with solvent choice.

Predicted 1H and 13C NMR Spectral Data

Based on the known spectral data for 1,3-propanediamine, the predicted chemical shifts for this compound are summarized below. The deuteration at C2 will result in the absence of the corresponding 1H signal and a characteristic triplet-of-triplets (due to C-D coupling) in the 13C spectrum for the C2 carbon.

Table 1: Predicted NMR Spectral Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)MultiplicityNotes
1HC1-H2 & C3-H2~2.7-3.1TripletProtons adjacent to the deuterated carbon.
-NH2VariableBroad SingletChemical shift is dependent on solvent, concentration, and temperature.
13CC1 & C3~37-40Singlet
C2~28TripletDue to coupling with deuterium (1JCD).

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. Data is inferred from typical values for 1,3-propanediamine.[4]

Experimental Protocols

Protocol 1: Quantification of an Amine-Containing Analyte using this compound as an Internal Standard

This protocol describes the use of this compound for the quantification of a hypothetical amine-containing analyte, "Analyte X," in a deuterated solvent.

Materials:

  • This compound (Internal Standard)

  • Analyte X (of unknown purity)

  • Deuterated NMR Solvent (e.g., D2O, Methanol-d4, DMSO-d6)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve the standard in the chosen deuterated solvent and dilute to the mark.

    • Calculate the exact concentration of the internal standard solution in mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of Analyte X into a clean, dry vial.

    • Using a calibrated pipette, add a precise volume (e.g., 0.5 mL) of the internal standard stock solution to the vial.

    • Add an additional precise volume (e.g., 0.5 mL) of the deuterated solvent to ensure complete dissolution and to achieve the desired final volume for the NMR tube.

    • Vortex the sample until all components are fully dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum of the sample.

    • Ensure the spectral width is sufficient to cover all signals from both the analyte and the internal standard.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the signals to be integrated to ensure full relaxation and accurate quantification. A typical starting value is 30 seconds.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the acquired spectrum.

    • Integrate a well-resolved signal from Analyte X (Ianalyte) and the triplet signal from the C1/C3 protons of this compound (Istd).

    • Calculate the purity of Analyte X using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard (assume 100% if not specified)

Table 2: Example Data for qNMR Calculation

ParameterAnalyte XThis compound (Standard)
Mass (m)20.5 mg10.2 mg
Molecular Weight (MW)150.2 g/mol 76.14 g/mol [5]
Integrated SignalAromatic protonC1 & C3 protons
Number of Protons (N)14
Integral Value (I)1.502.00
Purity (P)Unknown100%

Diagrams

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_std Weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_std->dissolve weigh_analyte Weigh Analyte weigh_analyte->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Analyte Purity integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Logical_Relationship cluster_components qNMR Components cluster_properties Key Properties for Quantification cluster_measurement NMR Measurement Analyte Analyte Analyte_Props Known: - Molecular Weight - Number of Protons Unknown: - Purity/Concentration Analyte->Analyte_Props Standard This compound (Internal Standard) Standard_Props Known: - Mass - Molecular Weight - Number of Protons - Purity Standard->Standard_Props Integration Signal Integration Analyte_Props->Integration Standard_Props->Integration Result Analyte Purity/ Concentration Integration->Result

Caption: Logical relationship of components in qNMR.

References

Application Notes and Protocols: 1,3-Propanediamine-2,2-D2 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific published studies detailing the direct application of 1,3-Propanediamine-2,2-D2 in metabolic research. Therefore, the following application notes and protocols are presented as hypothetical, yet scientifically grounded, examples of how this stable isotope-labeled compound could be utilized. The proposed applications are based on the known metabolic roles of its unlabeled counterpart, 1,3-diaminopropane, and established methodologies for stable isotope tracing in metabolic studies.

Introduction

This compound is a deuterated isotopologue of 1,3-diaminopropane, a naturally occurring polyamine. Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolite flux without the safety concerns associated with radioisotopes. The deuterium label in this compound allows for its distinction from the endogenous, unlabeled pool of 1,3-diaminopropane by mass spectrometry. This makes it a potentially powerful tracer for elucidating the metabolic fate of 1,3-diaminopropane in various biological systems.

Hypothetical Application Notes

Application 1: Tracing the Catabolism of Spermidine

Background: 1,3-Diaminopropane is a known catabolic byproduct of the polyamine spermidine. The enzymatic cleavage of spermidine can yield 1,3-diaminopropane and other products. Understanding the flux through this pathway is crucial for studying polyamine homeostasis, which is often dysregulated in diseases such as cancer.

Principle: By introducing this compound into a cellular or in vivo model, researchers can monitor its incorporation into downstream metabolic pathways. This allows for the quantification of the rate of conversion of 1,3-diaminopropane to its subsequent metabolites, providing insights into the activity of the enzymes involved in its degradation.

Application 2: Investigating the Role of 1,3-Diaminopropane in Beta-Alanine Synthesis

Background: 1,3-Diaminopropane can serve as a precursor for the synthesis of beta-alanine, an important component of carnosine and anserine, which are dipeptides with antioxidant and pH-buffering capacities in muscle and brain tissues.[1]

Principle: this compound can be used as a tracer to follow the carbon and nitrogen backbone of 1,3-diaminopropane as it is converted into beta-alanine. By measuring the isotopic enrichment in the beta-alanine pool after administration of the deuterated tracer, the contribution of 1,3-diaminopropane to beta-alanine synthesis can be quantified. This can be particularly useful in studies of muscle physiology and neurological disorders where beta-alanine metabolism is of interest.

Application 3: Probing Arginine and Proline Metabolism

Background: The metabolism of 1,3-diaminopropane is linked to the arginine and proline metabolic pathways.[1] Tracing the fate of 1,3-diaminopropane can therefore provide a window into the broader network of amino acid metabolism.

Principle: Following the administration of this compound, mass spectrometry-based metabolomics can be used to detect deuterated isotopologues of metabolites within the arginine and proline pathways. This would indicate the metabolic connections and flux between 1,3-diaminopropane and these amino acid pathways.

Experimental Protocols

Protocol 1: Stable Isotope Tracing of this compound in Cultured Cells

Objective: To determine the metabolic fate of this compound in a cancer cell line known to have active polyamine metabolism.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (80%), ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture overnight in complete medium.

  • Labeling: Remove the culture medium and replace it with fresh medium containing a defined concentration of this compound (e.g., 100 µM). A parallel set of wells with unlabeled 1,3-diaminopropane should be run as a control.

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of tracer incorporation.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes and incubate at -80°C for 20 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • LC-MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Monitor for the mass-to-charge ratios (m/z) of unlabeled 1,3-diaminopropane and its deuterated form, as well as their potential downstream metabolites (e.g., beta-alanine).

Data Presentation

Table 1: Hypothetical Isotopic Enrichment of Beta-Alanine in Cancer Cells Treated with this compound

Time (hours)Unlabeled Beta-Alanine (M+0) Peak AreaDeuterated Beta-Alanine (M+2) Peak Area% Isotopic Enrichment
01,500,00000.00%
21,450,00050,0003.33%
61,300,000200,00013.33%
121,100,000400,00026.67%
24800,000700,00046.67%

Visualizations

Metabolic_Pathway Spermidine Spermidine DAP 1,3-Propanediamine Spermidine->DAP Catabolism Tracer This compound Tracer->DAP Tracer Input Beta_Alanine Beta-Alanine DAP->Beta_Alanine Conversion Arginine_Proline Arginine/Proline Metabolism DAP->Arginine_Proline Metabolic Link Experimental_Workflow cluster_cell_culture Cell Culture cluster_extraction Metabolite Extraction cluster_analysis Analysis seeding Seed Cells labeling Add this compound seeding->labeling incubation Incubate (Time Course) labeling->incubation wash Wash with PBS incubation->wash extract Extract with 80% Methanol wash->extract centrifuge Centrifuge extract->centrifuge dry Dry Extract centrifuge->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS Analysis reconstitute->lcms data_analysis data_analysis lcms->data_analysis Data Analysis

References

Application Notes and Protocols for Deuterium Labeling Using 1,3-Propanediamine-2,2-D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1,3-Propanediamine-2,2-D2 as a deuterium labeling reagent, with a focus on its application in quantitative mass spectrometry. Detailed hypothetical protocols are provided to guide researchers in developing methodologies for their specific molecules of interest.

Application Note 1: Introduction to Deuterium Labeling and the Role of this compound

Deuterium labeling is a powerful technique in pharmaceutical and life sciences research.[1] The substitution of hydrogen atoms with their stable isotope, deuterium, can subtly alter the physicochemical properties of a molecule. This "kinetic isotope effect" can lead to reduced rates of metabolism, thereby improving a drug's pharmacokinetic profile.[2] Furthermore, deuterated compounds are invaluable as internal standards in quantitative bioanalysis by mass spectrometry, as they are chemically identical to the analyte but have a distinct mass.[1]

This compound is a deuterated building block that can be used to introduce a deuterium label onto a target molecule. Its primary application is in the derivatization of small molecules to create stable isotope-labeled internal standards for accurate quantification in complex biological matrices via Liquid Chromatography-Mass Spectrometry (LC-MS). The two primary amine groups of 1,3-propanediamine allow for reaction with various functional groups, such as aldehydes, ketones, and activated carboxylic acids, to form stable covalent bonds.

Key Applications:

  • Synthesis of Stable Isotope-Labeled Internal Standards: For quantitative LC-MS/MS analysis of small molecule drugs, metabolites, or biomarkers.

  • Metabolic Fate Studies: As a tracer to follow the metabolic pathway of molecules containing functional groups reactive towards amines.[1]

  • Chemical Derivatization to Enhance Analyte Detection: The amine groups can improve the ionization efficiency and chromatographic retention of certain analytes in LC-MS.[3][4][5]

Application Note 2: Derivatization of Carbonyl-Containing Small Molecules

Small molecules containing aldehyde or ketone functional groups can be derivatized with this compound through a reductive amination reaction. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine), which is then reduced to a stable amine linkage. This strategy is particularly useful for creating an internal standard for an analyte that lacks a suitable ionization site for mass spectrometry or exhibits poor chromatographic behavior.

Workflow for Derivatization and LC-MS/MS Analysis

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Analyte Analyte in Matrix (e.g., Plasma) IS_Spike Spike with this compound Derivatized Standard Analyte->IS_Spike Extraction Solid Phase or Liquid-Liquid Extraction IS_Spike->Extraction Derivatize_Analyte Derivatize Extracted Analyte with 1,3-Propanediamine Extraction->Derivatize_Analyte LC_MS LC-MS/MS Analysis Derivatize_Analyte->LC_MS Derivatize_Standard Synthesize Derivatized Standard with this compound Quant Quantification LC_MS->Quant

Caption: Workflow for quantitative analysis using a deuterated derivatization agent.

Experimental Protocol: Derivatization of an Aldehyde-Containing Molecule

This protocol describes a general method for the derivatization of a model aldehyde-containing small molecule (e.g., benzaldehyde) with this compound for use as an internal standard in LC-MS/MS analysis.

Materials:

  • This compound

  • Aldehyde-containing analyte

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Methanol (MeOH)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • HPLC-grade solvents for purification

Procedure:

  • Reaction Setup:

    • In a clean, dry vial, dissolve the aldehyde-containing analyte (1.0 eq) in anhydrous methanol (0.1 M concentration).

    • Add this compound (1.1 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until the reaction is complete (monitor by TLC or LC-MS).

  • Workup and Extraction:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the reaction).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure deuterated derivatized product.

  • Characterization:

    • Confirm the structure and deuterium incorporation by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Chemical Reaction Diagram

reaction cluster_reactants Reactants cluster_products Product Aldehyde R-CHO (Aldehyde) Diamine H2N-CH2-CD2-CH2-NH2 (this compound) reductant + NaBH3CN (Reductive Amination) Aldehyde->reductant Diamine->reductant Product R-CH2-NH-CH2-CD2-CH2-NH2 (Derivatized Product) reductant->Product

References

Application of 1,3-Propanediamine-2,2-D2 in Mechanistic Pathway Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, such as 1,3-Propanediamine-2,2-D2, are invaluable tools in the elucidation of enzymatic reaction mechanisms and metabolic pathways. The substitution of hydrogen with its heavier isotope, deuterium, at a specific position in a molecule can significantly alter the rate of a chemical reaction in which the C-H bond is cleaved. This phenomenon, known as the kinetic isotope effect (KIE), provides profound insights into the rate-determining steps and transition states of enzyme-catalyzed reactions.[1][2] This application note will detail the use of this compound as a mechanistic probe for enzymes that metabolize diamines, such as diamine oxidase (DAO) and polyamine oxidases (PAOs).

Principle of Deuterium Kinetic Isotope Effect (KIE)

The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more difficult to break.[2] Consequently, if the cleavage of a C-H bond at the 2-position of 1,3-propanediamine is the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly with this compound as the substrate compared to its non-deuterated counterpart. The magnitude of this KIE, expressed as the ratio of the reaction rates (kH/kD), can provide evidence for the proposed reaction mechanism.[1][2]

Application in Elucidating Diamine Oxidase (DAO) Mechanism

Diamine oxidase (DAO) is a copper-containing amine oxidase that catalyzes the oxidative deamination of primary amines, including 1,3-propanediamine, to produce the corresponding aldehyde, ammonia, and hydrogen peroxide.[3] The proposed mechanism involves the stereospecific cleavage of a C-H bond at the α-carbon to the amino group.

By using this compound, researchers can investigate the following:

  • Rate-Determining Step: A significant primary KIE (kH/kD > 1) would indicate that the C-H bond cleavage at the 2-position is the rate-limiting step in the catalytic cycle.

  • Transition State Structure: The magnitude of the KIE can provide information about the symmetry of the transition state. A maximal KIE is often observed when the hydrogen is symmetrically shared between the donor and acceptor atoms in the transition state.

  • Stereospecificity: While deuteration at the 2-position of 1,3-propanediamine does not create a chiral center, studies with stereospecifically deuterated substrates of other diamines have demonstrated that DAO-catalyzed C-H bond cleavage is stereospecific.[3]

Quantitative Data from Analogous Studies

The following tables summarize kinetic isotope effect data from studies on deuterated histamine derivatives and putrescine with diamine oxidase. These values illustrate the expected magnitude of the KIE when using a deuterated diamine to probe the DAO mechanism.

Table 1: Kinetic and Solvent Isotope Effects on the Oxidation of Histamine and its Derivatives by Diamine Oxidase [3]

SubstrateIsotope Effect on VmaxIsotope Effect on Vmax/KM
Histamine3.58 (Solvent IE)1.58 (Solvent IE)
N(τ)-methylhistamine2.22 (Solvent IE)1.06 (Solvent IE)
N(π)-methylhistamine5.70 (Solvent IE)1.14 (Solvent IE)
[(αR)-(2H)]-N(τ)-methylhistamine0.69 (Kinetic IE)15.06 (Kinetic IE)
[(αR)-(2H)]-N(π)-methylhistamine0.62 (Kinetic IE)7.50 (Kinetic IE)

Table 2: Kinetic and Solvent Deuterium Isotope Effects in the Oxidation of Putrescine Catalyzed by Diamine Oxidase [4]

ParameterValue
Kinetic Isotope Effect (kH/kD)2.1 ± 0.2
Solvent Isotope Effect (kH2O/kD2O)1.8 ± 0.1

Application in Elucidating Polyamine Oxidase (PAO) Mechanism

Polyamine oxidases (PAOs) are flavoproteins that also catalyze the oxidation of polyamines. Unlike DAO, which acts on primary amino groups, PAOs typically oxidize the secondary amino groups of spermine and spermidine.[5] However, some PAOs can also oxidize diamines. The mechanism of PAOs is believed to involve a hydride transfer from the substrate to the FAD cofactor.[5]

Using this compound with a PAO that accepts it as a substrate would allow for:

  • Confirmation of Hydride Transfer: A significant KIE would support a mechanism involving hydride transfer from the 2-position of 1,3-propanediamine.

  • Identification of the Rate-Limiting Half-Reaction: The overall reaction catalyzed by PAO consists of a reductive half-reaction (substrate oxidation and FAD reduction) and an oxidative half-reaction (reduced FAD reoxidation by O2). KIE studies can help determine if the reductive half-reaction is rate-limiting.

Experimental Protocols

The following are generalized protocols for determining the kinetic isotope effect of a deuterated substrate with an amine oxidase. These should be adapted and optimized for the specific enzyme and substrate being investigated.

Protocol 1: Determination of Kinetic Isotope Effect by Spectrophotometric Assay

This protocol is adapted from studies on diamine oxidase and is suitable for enzymes where the reaction produces a chromophoric product or where a coupled assay can be used.

Materials:

  • Purified diamine oxidase or polyamine oxidase

  • 1,3-Propanediamine (non-deuterated)

  • This compound

  • Potassium phosphate buffer (or other suitable buffer)

  • Peroxidase (for coupled assay)

  • 4-Aminoantipyrine and a suitable phenol or aniline derivative (e.g., vanillic acid) for colorimetric detection of H2O2

  • Spectrophotometer

Procedure:

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing buffer, peroxidase, 4-aminoantipyrine, and the phenolic/anilinic substrate in a cuvette.

    • Add a known concentration of the amine oxidase.

    • Initiate the reaction by adding a saturating concentration of 1,3-propanediamine.

    • Monitor the increase in absorbance at the appropriate wavelength (e.g., 490 nm for the product of peroxidase with 4-aminoantipyrine and vanillic acid) over time.

    • Calculate the initial reaction velocity (V).

  • Determination of Kinetic Parameters (Km and Vmax):

    • Perform the enzyme activity assay with varying concentrations of both 1,3-propanediamine and this compound.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.

  • Calculation of Kinetic Isotope Effect:

    • The KIE on Vmax is calculated as the ratio of Vmax for the non-deuterated substrate to the Vmax for the deuterated substrate: (Vmax)H / (Vmax)D.

    • The KIE on Vmax/Km is calculated as the ratio of the specificity constants: (Vmax/Km)H / (Vmax/Km)D.

Protocol 2: Determination of Kinetic Isotope Effect by Continuous-Flow Mass Spectrometry

This method is highly sensitive and allows for the direct measurement of substrate consumption and product formation. This protocol is based on a method for N-acetylpolyamine oxidase.[6][7]

Materials:

  • Purified diamine oxidase or polyamine oxidase

  • 1,3-Propanediamine (non-deuterated)

  • This compound

  • Volatile buffer compatible with mass spectrometry (e.g., ammonium acetate)

  • Syringe pump system for continuous flow

  • Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

  • Reaction Setup:

    • Prepare a solution containing the enzyme in the volatile buffer.

    • Prepare a mixed substrate solution containing a known ratio of 1,3-propanediamine and this compound in the same buffer. An internal standard can also be included for quantification.

    • Use a syringe pump to mix the enzyme and substrate solutions at a constant flow rate through a reaction coil of a defined length.

  • Mass Spectrometry Analysis:

    • The reaction mixture is directly infused into the ESI-MS.

    • Monitor the ion currents for the protonated molecular ions of the remaining 1,3-propanediamine ([M+H]+), this compound ([M+H]+), and the corresponding aldehyde products.

  • Data Analysis:

    • The extent of the reaction can be determined from the ratios of product to remaining substrate ions.

    • The KIE can be calculated from the ratio of the products formed from the deuterated and non-deuterated substrates at a given time point, correcting for the initial ratio of the substrates.

Visualizations

Signaling Pathways and Experimental Workflows

Mechanistic_Elucidation_Workflow Workflow for KIE-based Mechanistic Elucidation cluster_synthesis Substrate Preparation cluster_enzyme Enzyme Preparation cluster_experiment Kinetic Experiments cluster_analysis Data Analysis cluster_conclusion Mechanistic Insight S1 1,3-Propanediamine K1 Spectrophotometric Assay S1->K1 K2 Mass Spectrometry Assay S1->K2 S2 This compound S2->K1 S2->K2 E1 Purified Amine Oxidase (DAO or PAO) E1->K1 E1->K2 D1 Determine Km and Vmax K1->D1 K2->D1 D2 Calculate kH/kD D1->D2 M1 Identify Rate-Determining Step D2->M1 M2 Infer Transition State Structure D2->M2

Caption: Experimental workflow for mechanistic studies using KIE.

DAO_Mechanism Proposed Mechanism for Diamine Oxidase E DAO-Cu(II)-TPQ ES [DAO-Cu(II)-TPQ]•[R-CH2-NH2] E->ES Substrate Binding H2O2 H2O2 E->H2O2 S R-CH2-NH2 (1,3-Propanediamine) S->ES Int1 Schiff Base Intermediate ES->Int1 Nucleophilic Attack Int2 Imine Product (R-CH=NH) Int1->Int2 C-H Bond Cleavage (Rate-Determining Step) P1 Aldehyde Product (R-CHO) Int2->P1 Hydrolysis NH3 NH3 Int2->NH3 E_red DAO-Cu(I)-TPQred P1->E_red E_red->E Oxidation O2 O2 O2->E H2O H2O H2O->P1

Caption: Proposed reaction mechanism for diamine oxidase.

KIE_Logic Logical Framework for KIE Interpretation Start Measure kH and kD for the reaction Calc_KIE Calculate KIE = kH / kD Start->Calc_KIE Check_KIE Is KIE > 1? Calc_KIE->Check_KIE Conclusion1 C-H bond cleavage is likely the rate-determining step. Check_KIE->Conclusion1 Yes Conclusion2 C-H bond cleavage is likely not the sole rate-determining step. Check_KIE->Conclusion2 No

Caption: Logic diagram for interpreting kinetic isotope effects.

Conclusion

The use of this compound as a substrate for amine oxidases is a powerful technique for elucidating their reaction mechanisms. By measuring the kinetic isotope effect, researchers can gain critical information about the rate-determining steps and transition state structures of these enzymes. The protocols and principles outlined in this application note, based on studies of analogous deuterated compounds, provide a solid foundation for designing and interpreting experiments with this compound. This approach is highly valuable for basic research in enzymology and for the development of enzyme inhibitors in the pharmaceutical industry.

References

Application Notes and Protocols: Synthesis of Complex Molecules Using 1,3-Propanediamine-2,2-D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are increasingly utilized in drug discovery and development to enhance the pharmacokinetic profiles of bioactive molecules. The substitution of hydrogen with its heavier isotope, deuterium, can lead to a significant kinetic isotope effect, slowing down metabolic pathways that involve the cleavage of a carbon-hydrogen bond. This can result in improved metabolic stability, longer half-life, and potentially reduced formation of toxic metabolites.[1][2]

1,3-Propanediamine is a versatile building block used in the synthesis of a wide range of biologically active compounds, including polyamine analogues investigated as anticancer agents.[3][4][5][6] Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer cells. Synthetic polyamine analogues can interfere with polyamine homeostasis, leading to cytotoxic effects in tumor cells.

This application note details a protocol for the synthesis of a novel, deuterated polyamine analogue, N,N'-bis((3-aminopropyl-2,2-d2))dodecanamide , using 1,3-Propanediamine-2,2-D2 as a key building block. The deuteration at the 2-position of the propane backbone is designed to block potential metabolic oxidation at this site, thereby increasing the stability and bioavailability of the molecule.

Application: Synthesis of a Deuterated Polyamine Analogue for Enhanced Metabolic Stability

The target molecule, N,N'-bis((3-aminopropyl-2,2-d2))dodecanamide, is a symmetrically substituted polyamine designed to have improved anticancer properties. The rationale for using this compound is to create a metabolically more robust version of its non-deuterated counterpart.

Proposed Mechanism of Action and Metabolic Pathway

Polyamines and their analogues are known to influence cell viability by modulating polyamine metabolism. The synthesized deuterated analogue is hypothesized to be a substrate for enzymes in the polyamine catabolic pathway, such as spermine/spermidine N1-acetyltransferase (SSAT) and acetylpolyamine oxidase (APAO). By deuterating the 2-position, it is anticipated that the rate of oxidation by APAO at this site will be reduced, leading to a longer intracellular half-life of the acetylated, active form of the drug.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Drug Deuterated Polyamine Analogue Transport Polyamine Transport System (PTS) Drug->Transport Uptake Intracellular_Drug Intracellular Deuterated Analogue SSAT SSAT Intracellular_Drug->SSAT Acetylation Acetylated_Drug Acetylated Deuterated Analogue APAO APAO Acetylated_Drug->APAO Oxidation (Rate-limiting due to D) Apoptosis Induction of Apoptosis Acetylated_Drug->Apoptosis Cytotoxic Effect Metabolism Metabolic Breakdown (Slowed) workflow Start This compound Step1 Monoprotection (Boc Anhydride) Start->Step1 Intermediate N-Boc-1,3-propanediamine-2,2-d2 Step1->Intermediate Step2 Acylation (Dodecanoyl Chloride) Intermediate->Step2 Protected_Product N,N'-bis(N-Boc-3-aminopropyl-2,2-d2) dodecanamide Step2->Protected_Product Step3 Deprotection (TFA) Protected_Product->Step3 Final_Product N,N'-bis((3-aminopropyl-2,2-d2)) dodecanamide Step3->Final_Product

References

Application Notes and Protocols for 1,3-Propanediamine-2,2-D2 as a Tracer in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanediamine-2,2-D2 is a stable isotope-labeled version of 1,3-diaminopropane, a naturally occurring polyamine. Due to the deuterium labels at the C-2 position, this compound can be used as a tracer to investigate various metabolic pathways in biological systems. Its primary applications lie in tracking the biosynthesis of polyamines and the production of β-alanine, a precursor to carnosine and coenzyme A. This document provides detailed application notes and experimental protocols for the use of this compound as a metabolic tracer.

Principle of Tracer Application

When introduced into a biological system, this compound will be metabolized by the same enzymatic pathways as its unlabeled counterpart. The deuterium atoms act as a stable isotopic signature, allowing for the differentiation and quantification of metabolites derived from the tracer versus the endogenous, unlabeled pool. This is typically achieved using mass spectrometry (MS) based techniques, such as liquid chromatography-mass spectrometry (LC-MS), which can distinguish molecules based on their mass-to-charge ratio.

Key Applications

  • Tracing Polyamine Metabolism: Polyamines like spermidine and spermine are essential for cell growth, proliferation, and differentiation. 1,3-Propanediamine is an intermediate in the catabolism and interconversion of these polyamines. By using this compound, researchers can trace the flux through these pathways, which are often dysregulated in diseases like cancer.

  • Investigating β-Alanine Biosynthesis: 1,3-Propanediamine is a precursor for the biosynthesis of β-alanine. β-alanine is a component of the dipeptide carnosine, which has important roles in pH buffering and antioxidant defense in muscle and brain tissue.[1] Tracing the incorporation of deuterium from this compound into β-alanine and subsequently into carnosine can provide insights into the regulation of these pathways in various physiological and pathological conditions.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the metabolic pathways involving 1,3-propanediamine. Note that some of this data is for the unlabeled compound and serves as a baseline for tracer studies.

Table 1: Kinetic Properties of Key Enzymes in 1,3-Propanediamine Metabolism

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg protein)Organism/Tissue
Spermidine/spermine N1-acetyltransferase (SSAT)1,3-Diaminopropane-Much lower than spermidineRat Liver
Spermidine/spermine N1-acetyltransferase (SSAT)Spermidine1301.3Rat Liver[2]
Polyamine Oxidase (PAO)N1-Acetylspermine--Yeast
Polyamine Oxidase (PAO)Spermine--Yeast[3]

Table 2: Reported Intracellular Concentrations of Relevant Metabolites

MetaboliteConcentration RangeCell/Tissue Type
Putrescine10 - 100 µMMammalian Cells
Spermidine100 - 1000 µMMammalian Cells
Spermine100 - 1000 µMMammalian Cells
β-Alanine10 - 100 µM (estimated)Mammalian Cells

Note: Intracellular concentrations can vary significantly depending on the cell type and physiological state.

Signaling and Metabolic Pathways

The diagrams below, generated using Graphviz (DOT language), illustrate the key metabolic pathways where this compound can be utilized as a tracer.

Polyamine_Metabolism Spermidine Spermidine N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT Propanediamine_D2 This compound (Tracer) Spermidine->Propanediamine_D2 Spermidine Dehydrogenase Spermine Spermine N1_Acetylspermine N1-Acetylspermine Spermine->N1_Acetylspermine SSAT Putrescine Putrescine N1_Acetylspermidine->Putrescine PAO N1_Acetylspermine->Spermidine PAO Propanediamine_D2->N1_Acetylspermidine SSAT

Polyamine Metabolism Pathway

Beta_Alanine_Synthesis Propanediamine_D2 This compound (Tracer) Aminopropionaldehyde_D2 3-Aminopropionaldehyde-2,2-D2 Propanediamine_D2->Aminopropionaldehyde_D2 Diamine Oxidase Beta_Alanine_D2 β-Alanine-2,2-D2 Aminopropionaldehyde_D2->Beta_Alanine_D2 Aldehyde Dehydrogenase Carnosine_D2 Carnosine-D2 Beta_Alanine_D2->Carnosine_D2 Carnosine Synthase L_Histidine L-Histidine L_Histidine->Carnosine_D2

β-Alanine Synthesis Pathway

Experimental Protocols

The following are detailed protocols for conducting tracer experiments with this compound in mammalian cell culture.

Protocol 1: Stable Isotope Tracing of Polyamine Metabolism in Adherent Mammalian Cells

Objective: To quantify the incorporation of deuterium from this compound into downstream polyamines.

Materials:

  • Adherent mammalian cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound solution (sterile, concentration to be optimized, typically 10-100 µM)

  • Extraction solvent: 80% methanol, -80°C

  • Internal standards for polyamines (e.g., deuterated putrescine, spermidine, spermine with different isotopic labeling)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Remove the growth medium and replace it with fresh medium containing the desired concentration of this compound.

    • Incubate for a time course (e.g., 0, 2, 6, 12, 24 hours) to determine the kinetics of tracer incorporation.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells twice with 1 mL of ice-cold PBS to remove extracellular tracer.

    • Add 1 mL of -80°C 80% methanol to each well to quench metabolism and extract intracellular metabolites.

    • Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

    • Incubate at -80°C for at least 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50% methanol).

    • Add a known amount of internal standards for accurate quantification.

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Analyze the samples using a C18 reverse-phase column with a gradient elution suitable for separating polyamines.

    • Use a mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the deuterated and non-deuterated forms of the polyamines of interest.

Data Analysis:

  • Calculate the fractional labeling of each polyamine by dividing the peak area of the deuterated isotopologue by the sum of the peak areas of all isotopologues.

  • Determine the absolute concentrations of the metabolites using the internal standards and a calibration curve.

  • Plot the fractional labeling and absolute concentrations over time to determine the metabolic flux.

Experimental_Workflow Cell_Culture Cell Culture Tracer_Incubation Incubation with This compound Cell_Culture->Tracer_Incubation Quenching_Extraction Quenching and Metabolite Extraction Tracer_Incubation->Quenching_Extraction Sample_Prep Sample Preparation (Derivatization, if needed) Quenching_Extraction->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis (Metabolic Flux) LC_MS->Data_Analysis

Experimental Workflow

Protocol 2: Tracing the Incorporation of this compound into β-Alanine

Objective: To measure the synthesis of β-alanine from 1,3-propanediamine using stable isotope tracing.

Materials:

  • Same as Protocol 1, with the addition of:

  • Internal standard for β-alanine (e.g., 13C-labeled β-alanine)

  • Derivatization agent for amino acids (optional, depending on the LC-MS method)

Procedure:

The procedure is similar to Protocol 1, with the following modifications:

  • LC-MS/MS Analysis:

    • The LC method should be optimized for the separation of amino acids. A HILIC (Hydrophilic Interaction Liquid Chromatography) column may be more suitable for retaining and separating polar compounds like β-alanine.

    • The MS method should include MRM transitions for both unlabeled and deuterated β-alanine.

Data Analysis:

  • Similar to Protocol 1, calculate the fractional labeling and absolute concentration of β-alanine to determine the contribution of 1,3-propanediamine to its synthesis.

Troubleshooting

IssuePossible CauseSolution
Low tracer incorporationInefficient uptake by cells, low enzyme activityIncrease tracer concentration, increase incubation time, use a cell line with known active polyamine metabolism
High variability between replicatesInconsistent cell numbers, incomplete quenching, extraction variabilityNormalize to cell number or protein content, ensure rapid and complete quenching, use internal standards
Poor chromatographic separationInappropriate column or mobile phaseOptimize LC method, consider derivatization to improve retention and separation
Low MS signalPoor ionization, matrix effectsOptimize MS source parameters, improve sample cleanup to reduce matrix suppression

Conclusion

This compound is a valuable tool for researchers studying polyamine and β-alanine metabolism. The protocols outlined in this document provide a framework for conducting robust and informative tracer experiments. Careful optimization of experimental conditions and data analysis will yield valuable insights into the dynamics of these important metabolic pathways in health and disease.

References

Application Notes and Protocols for Incorporating 1,3-Propanediamine-2,2-D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the incorporation and analysis of the deuterated diamine, 1,3-Propanediamine-2,2-D2. This isotopically labeled compound serves as a valuable tool in various research applications, including polymer chemistry, drug discovery, and metabolic studies. The protocols outlined below cover its use in polyamide synthesis, as an internal standard for mass spectrometry, and as a tracer in metabolic pathway analysis.

Application in Polyamide Synthesis

This compound can be readily incorporated into polyamide chains, offering a means to label polymers for degradation studies, structural analysis, or as internal standards in polymer quantification. The deuterium labels at the 2-position provide a stable isotopic marker that can be tracked using various analytical techniques.

Synthesis of Polyamide 3,6-d2

This protocol describes the synthesis of a deuterated polyamide (Nylon 3,6-d2) via melt polymerization of this compound with adipic acid.

Experimental Protocol:

  • Salt Preparation:

    • Dissolve this compound (1.0 mol) in ethanol (1 L) in a reaction vessel equipped with a stirrer and a dropping funnel.

    • In a separate beaker, dissolve adipic acid (1.0 mol) in warm ethanol (1.5 L).

    • Slowly add the adipic acid solution to the stirred diamine solution at 60°C.

    • Continue stirring for 2 hours to allow for the complete precipitation of the nylon salt.

    • Filter the white precipitate, wash with cold ethanol, and dry under vacuum.

  • Melt Polymerization:

    • Place the dried nylon salt in a high-pressure autoclave.

    • Purge the autoclave with nitrogen gas to create an inert atmosphere.

    • Heat the autoclave to 220°C to melt the salt and initiate polymerization.

    • Maintain the temperature at 220°C for 1-2 hours.

    • Gradually reduce the pressure to atmospheric pressure over 1 hour to remove the water formed during condensation.

    • Increase the temperature to 270°C and apply a vacuum to facilitate the removal of residual water and drive the polymerization to completion.

    • After 2-3 hours, cool the reactor and extrude the molten polymer into a water bath.

    • Collect the solidified polymer strands and pelletize for further analysis.

Quantitative Data (Illustrative):

ParameterValue
Monomer Ratio (Diamine:Diacid)1:1
Initial Reaction Temperature220°C
Final Reaction Temperature270°C
Reaction Time4-6 hours
Illustrative Yield90-95%
Intrinsic Viscosity1.0-1.2 dL/g
Characterization of Deuterated Polyamide

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The absence of a proton signal at the 2-position of the propanediamine unit confirms successful deuteration. The chemical shifts of the protons on the carbons adjacent to the nitrogen will be slightly affected by the deuterium substitution.

  • ¹³C NMR: The carbon at the 2-position will show a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium.

Mass Spectrometry (MS):

  • The mass of the repeating unit will be increased by 2 Da compared to the non-deuterated polyamide, which can be readily detected by mass spectrometry.

Application as an Internal Standard in Mass Spectrometry

This compound is an ideal internal standard for the quantification of its non-deuterated analog or related compounds in complex matrices. Its chemical properties are nearly identical to the analyte, ensuring similar ionization efficiency and chromatographic behavior, while its increased mass allows for clear differentiation in the mass spectrum.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol, water).

    • To each sample and calibration standard, add a fixed volume of the internal standard stock solution.

    • Vortex the samples to ensure thorough mixing.

    • Proceed with the established sample extraction and preparation method for the analyte of interest.

  • LC-MS/MS Analysis:

    • Develop a liquid chromatography method to achieve good separation of the analyte from matrix components.

    • Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard.

    • Set up a multiple reaction monitoring (MRM) method with specific transitions for both the analyte and this compound. The precursor ion for the internal standard will be [M+H]+ at m/z 77.1.

Quantitative Data (Illustrative):

AnalyteMRM Transition (m/z)Internal StandardMRM Transition (m/z)
1,3-Propanediamine75.1 -> 58.1This compound77.1 -> 60.1

Application in Metabolic Studies

The deuterium label in this compound allows for its use as a tracer to investigate its metabolic fate and its role in biological pathways. 1,3-Propanediamine is known to be a precursor in the enzymatic synthesis of β-alanine and is involved in polyamine metabolism.[1][2][3]

Experimental Protocol:

  • Cell Culture or Animal Model Administration:

    • Introduce this compound to the cell culture medium at a defined concentration or administer it to the animal model through an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection:

    • At various time points, collect biological samples (e.g., cells, tissues, biofluids).

  • Metabolite Extraction:

    • Perform a metabolite extraction from the collected samples using a suitable method (e.g., methanol/chloroform/water extraction).

  • LC-MS/MS Analysis:

    • Analyze the extracts using LC-MS/MS to identify and quantify deuterated metabolites.

    • Monitor for the incorporation of deuterium into downstream metabolites such as β-alanine.

Illustrative Quantitative Data:

Time Point[D2]-1,3-Propanediamine (Relative Abundance)[D2]-β-Alanine (Relative Abundance)
0 hr100%0%
2 hr75%15%
6 hr40%45%
12 hr15%60%
24 hr<5%70%

Visualizations

experimental_workflow_polyamide cluster_synthesis Polyamide Synthesis cluster_analysis Analysis Diamine This compound Salt Nylon Salt Formation Diamine->Salt Diacid Adipic Acid Diacid->Salt Polymerization Melt Polymerization Salt->Polymerization Polyamide Polyamide 3,6-d2 Polymerization->Polyamide NMR NMR Spectroscopy Polyamide->NMR MS Mass Spectrometry Polyamide->MS

Caption: Workflow for the synthesis and analysis of deuterated polyamide.

mass_spectrometry_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample SpikedSample Spiked Sample Sample->SpikedSample IS This compound (Internal Standard) IS->SpikedSample Extraction Extraction SpikedSample->Extraction Extract Final Extract Extraction->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Quantitative Data LCMS->Data

Caption: Workflow for using this compound as an internal standard.

metabolic_pathway cluster_polyamine Polyamine Metabolism Spermidine Spermidine DAP 1,3-Diaminopropane-2,2-D2 Spermidine->DAP Spermidine/spermine N1-acetyltransferase Polyamine oxidase Aminopropanal 3-Aminopropanal-2,2-D2 DAP->Aminopropanal Amine Oxidase BetaAlanine β-Alanine-2,2-D2 Aminopropanal->BetaAlanine Aldehyde Dehydrogenase CoA Coenzyme A Synthesis BetaAlanine->CoA

Caption: Metabolic fate of this compound in the β-alanine synthesis pathway.

References

Application Notes and Protocols for 1,3-Propanediamine-2,2-D2 in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1,3-Propanediamine-2,2-D2 in pharmaceutical research and development. Detailed protocols for its incorporation into a model compound and subsequent metabolic stability testing are also presented.

Introduction to Deuterated Compounds in Drug Discovery

In pharmaceutical research, the strategic replacement of hydrogen atoms with their stable isotope, deuterium, has emerged as a valuable tool for enhancing the therapeutic profile of drug candidates.[1][2][3] This approach, known as deuteration, can significantly alter the metabolic fate of a molecule, often leading to improved pharmacokinetic properties.[2][3] The underlying principle is the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2] Consequently, enzymatic cleavage of a C-D bond, a common step in drug metabolism, occurs at a slower rate.[2][3] This can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of reactive or toxic metabolites.[3][4]

This compound: A Deuterated Linker for Enhanced Metabolic Stability

1,3-Propanediamine and its derivatives are versatile building blocks in medicinal chemistry, often employed as linkers to connect different pharmacophores within a single molecule.[5][6] However, such linkers can be susceptible to metabolic degradation, representing a "soft spot" in the molecule. This compound is a deuterated analog of 1,3-propanediamine, with deuterium atoms specifically placed at the C2 position. This strategic deuteration can protect the linker from enzymatic oxidation at this site, thereby enhancing the overall metabolic stability of the parent molecule.

Application 1: Enhancing the Stability of a Novel Kinase Inhibitor

Concept: Many kinase inhibitors consist of a core scaffold that binds to the ATP-binding site of the kinase, and a linker region that connects to a moiety occupying an adjacent pocket. This linker is often a flexible chain, such as a propanediamine derivative, which can be susceptible to metabolism. By incorporating this compound as the linker, the metabolic stability of the inhibitor can be improved, potentially leading to a more favorable pharmacokinetic profile.

Hypothetical Example: A novel kinase inhibitor, "Kinablock," is designed with a 1,3-diaminopropane linker. The non-deuterated version shows promising in vitro activity but has a short half-life in vivo due to rapid metabolism at the linker. By synthesizing a deuterated version, "Kinablock-D2," using this compound, the metabolic stability is expected to increase.

Application 2: Improving the Pharmacokinetics of a PROTAC-like Molecule

Concept: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. These molecules typically consist of a "warhead" that binds the target protein and a ligand for the E3 ligase, connected by a linker. The linker's stability is crucial for the PROTAC's efficacy and duration of action. Using this compound as part of the linker can prevent metabolic breakdown at this position, thereby prolonging the molecule's half-life and enhancing its therapeutic effect.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data comparing the properties and metabolic stability of a non-deuterated ("-H") and a deuterated ("-D2") version of a hypothetical bioactive compound.

Table 1: Physicochemical Properties

PropertyCompound-HCompound-D2
Molecular Weight ( g/mol )450.55452.56
logP3.23.2
pKa (basic)8.58.5

Table 2: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Compound-H2527.7
Compound-D2759.2

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Bioactive Molecule using this compound as a Linker

This protocol describes a general two-step synthesis of a hypothetical molecule where this compound links two aromatic systems, "Aryl-Cl" and "Aryl-CHO".

Materials:

  • This compound

  • Aryl-Cl (a generic chlorinated aromatic compound)

  • Aryl-CHO (a generic aromatic aldehyde)

  • Sodium triacetoxyborohydride

  • Triethylamine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Monosubstitution of the Diamine

  • Dissolve this compound (1.2 equivalents) in DMF.

  • Add triethylamine (2.5 equivalents).

  • To this solution, add a solution of Aryl-Cl (1 equivalent) in DMF dropwise at room temperature.

  • Stir the reaction mixture at 60°C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the monosubstituted intermediate.

Step 2: Reductive Amination

  • Dissolve the monosubstituted intermediate (1 equivalent) and Aryl-CHO (1.1 equivalents) in DCM.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final deuterated compound.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol outlines a method to compare the metabolic stability of the deuterated and non-deuterated compounds.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds (deuterated and non-deuterated, 10 mM stock in DMSO)

  • Positive control (e.g., a rapidly metabolized compound like verapamil)

  • Acetonitrile with an internal standard (e.g., warfarin)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a master mix of HLM in phosphate buffer (final concentration 0.5 mg/mL).

    • Pre-warm the HLM suspension at 37°C for 5 minutes.

  • Initiation of the Reaction:

    • In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (1 / [microsomal protein concentration]).

Visualizations

G a C-H Bond (Standard Strength) b Metabolic 'Soft Spot' a->b f C-D Bond (Increased Strength) c Enzymatic Cleavage (e.g., by CYPs) b->c g Deuterated Site d Rapid Metabolism c->d h Slower Enzymatic Cleavage e Shorter Half-life d->e i Reduced Metabolism j Longer Half-life f->g g->h h->i i->j

Caption: Logical flow of how deuteration improves metabolic stability.

start Start Materials: This compound Aryl-Cl, Aryl-CHO step1 Step 1: Monosubstitution (DMF, Et3N, 60°C) start->step1 intermediate Monosubstituted Intermediate step1->intermediate step2 Step 2: Reductive Amination (DCM, NaBH(OAc)3) intermediate->step2 product Final Deuterated Product step2->product start Prepare HLM and Test Compound initiate Initiate Reaction with NADPH Regenerating System start->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction at Time Points with ACN incubate->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate Half-life and Intrinsic Clearance analyze->data

References

Application Notes and Protocols for Kinetic Isotope Effect Studies Using 1,3-Propanediamine-2,2-D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,3-Propanediamine-2,2-D2 in kinetic isotope effect (KIE) studies to elucidate enzyme reaction mechanisms, particularly for amine oxidases and other enzymes that metabolize diamines. The protocols detailed below are based on established methodologies for similar substrates and provide a framework for designing and executing experiments with this specific deuterated compound.

Introduction to Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a powerful tool in physical organic chemistry and enzymology used to determine reaction mechanisms. It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] For deuterium labeling, the KIE is expressed as the ratio of the rate constant for the reaction with the light (protium-containing) substrate (kH) to the rate constant for the reaction with the heavy (deuterium-containing) substrate (kD):

KIE = kH / kD

The magnitude of the deuterium KIE can provide insight into the rate-determining step of a reaction and the nature of the transition state.[1] A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, and these values are typically greater than 2. A secondary KIE occurs when the labeled atom is not directly involved in bond cleavage and usually results in smaller KIE values (close to 1).[1]

This compound is a valuable tool for probing enzymatic reactions involving 1,3-propanediamine, a key molecule in various biological processes. By measuring the KIE upon substitution of the C2 protons with deuterium, researchers can investigate whether the C-H bond cleavage at this position is a rate-limiting step in the enzymatic transformation.

Applications in Drug Development and Mechanistic Studies

Kinetic isotope effect studies using deuterated compounds like this compound have significant applications:

  • Elucidation of Enzyme Mechanisms: Determining the rate-limiting step and transition state structure of enzymes such as polyamine oxidases (PAOs) and diamine oxidases (DAOs).[2][3]

  • Drug Metabolism Studies: Investigating the metabolic pathways of drug candidates containing diamine moieties. Deuterium substitution can be used to slow down metabolism at specific sites, a strategy known as "metabolic switching."

  • Development of Enzyme Inhibitors: Designing more effective enzyme inhibitors by understanding the transition state of the reaction.

Quantitative Data Summary

While specific KIE data for the enzymatic oxidation of this compound is not extensively reported in the literature, we can present representative data from studies on analogous substrates to illustrate the expected outcomes. The following table summarizes KIE values for the oxidation of diamines and related compounds by amine oxidases.

EnzymeSubstrateDeuterated SubstratekH/kD (KIE)Reference
Diamine OxidasePutrescine[(1R)-²H]-Putrescine1.8 ± 0.2[4]
Monoamine OxidaseTyramineα-d₂-Tyramine2.3[2]
Trimethylamine DehydrogenaseDimethylamined₆-Dimethylamine8.6 ± 0.6[5]
Polyamine OxidaseN,N'-dibenzyl-1,4-diaminopropaneNot specifiedNot specified[6][7]

Note: The data presented for N,N'-dibenzyl-1,4-diaminopropane in the cited literature focuses on the 13C KIE; however, the methodology is directly applicable to deuterium KIE studies.

Experimental Protocols

The following are detailed protocols for conducting KIE studies with this compound, adapted from established methods for similar enzymatic systems.

Synthesis and Purification of this compound

A common route for the synthesis of 1,3-diaminopropane involves the amination of acrylonitrile followed by hydrogenation.[8] For the deuterated analog, a similar pathway can be envisioned starting from a deuterated precursor. Purity of the deuterated substrate is critical to avoid artificially high KIE values.[9] Purification can be achieved by distillation or column chromatography, and the isotopic enrichment should be confirmed by NMR and mass spectrometry.

Protocol for KIE Measurement in an Enzymatic Reaction (e.g., with Polyamine Oxidase)

This protocol is adapted from the methodology used for studying the oxidation of N,N'-dibenzyl-1,4-diaminopropane by polyamine oxidase.[6]

Materials:

  • 1,3-Propanediamine (light substrate)

  • This compound (heavy substrate)

  • Purified polyamine oxidase (or other relevant enzyme)

  • Reaction buffer (e.g., sodium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., perchloric acid)

  • Analytical system (HPLC, GC-MS, or NMR)

Procedure:

  • Reaction Setup: Prepare two sets of reaction mixtures, one with the light substrate and one with the heavy substrate. Each reaction mixture should contain the substrate at a concentration well above the enzyme's Michaelis constant (Km) in the reaction buffer.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the purified enzyme to the reaction mixtures.

  • Time-Course Sampling: At specific time intervals, withdraw aliquots from the reaction mixture and immediately quench the reaction by adding the quenching solution.

  • Sample Preparation: Process the quenched samples to remove precipitated protein (e.g., by centrifugation).

  • Product Quantification: Analyze the supernatant for the amount of product formed or the remaining substrate using a suitable analytical method (e.g., HPLC with UV or fluorescence detection, GC-MS for volatile products, or NMR for in-situ monitoring).

  • Data Analysis:

    • Plot the concentration of product formed versus time for both the light and heavy substrates.

    • Determine the initial reaction rates (v₀) from the linear portion of the curves.

    • Calculate the rate constants (kH and kD) from the initial rates.

    • The KIE is then calculated as the ratio kH/kD.

Workflow for KIE Determination:

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calculation Calculation Prep_Light Prepare Light Substrate (1,3-Propanediamine) Reaction_Light Enzymatic Reaction (Light Substrate) Prep_Light->Reaction_Light Prep_Heavy Prepare Heavy Substrate (this compound) Reaction_Heavy Enzymatic Reaction (Heavy Substrate) Prep_Heavy->Reaction_Heavy Quench_Light Quench Reaction Reaction_Light->Quench_Light Quench_Heavy Quench Reaction Reaction_Heavy->Quench_Heavy Analyze_Light Quantify Product/Substrate (e.g., HPLC, GC-MS) Quench_Light->Analyze_Light Analyze_Heavy Quantify Product/Substrate (e.g., HPLC, GC-MS) Quench_Heavy->Analyze_Heavy Calc_Rates Calculate Initial Rates (vH and vD) Analyze_Light->Calc_Rates Analyze_Heavy->Calc_Rates Calc_KIE Calculate KIE (kH/kD) Calc_Rates->Calc_KIE

Caption: Experimental workflow for determining the kinetic isotope effect.

Competitive KIE Measurement

In a competitive experiment, a mixture of the light and heavy substrates is used in the same reaction. The ratio of the products formed from each substrate is measured over time, which can provide a more accurate KIE value as it minimizes experimental variability between separate reactions.

Procedure:

  • Prepare a reaction mixture containing a known ratio of 1,3-Propanediamine and this compound.

  • Initiate the reaction with the enzyme.

  • At various time points, quench the reaction and analyze the isotopic composition of the remaining substrate or the formed product using mass spectrometry or NMR.

  • The KIE can be calculated from the change in the isotopic ratio as a function of the reaction progress.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general role of polyamine oxidases in the polyamine catabolic pathway, which is a key area of investigation using this compound.

Polyamine_Catabolism Spermine Spermine PAO Polyamine Oxidase (PAO) Spermine->PAO Oxidation Spermidine Spermidine Spermidine->PAO Oxidation Putrescine Putrescine (related to 1,3-Propanediamine) DAO Diamine Oxidase (DAO) Putrescine->DAO Oxidation PAO->Spermidine PAO->Putrescine Aminoaldehyde Aminoaldehyde PAO->Aminoaldehyde H2O2 Hydrogen Peroxide PAO->H2O2 DAO->Aminoaldehyde DAO->H2O2

Caption: Simplified polyamine catabolic pathway.

This document provides a foundational guide for utilizing this compound in kinetic isotope effect studies. Researchers are encouraged to adapt these protocols to their specific enzyme systems and analytical capabilities. The careful application of KIE studies will continue to be a vital tool in advancing our understanding of enzyme mechanisms and in the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Propanediamine-2,2-D2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,3-Propanediamine-2,2-D2 synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step process: the deuteration of malononitrile followed by the reduction of the resulting malononitrile-d2.

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Caption: Troubleshooting workflow for the synthesis of this compound.

IssuePossible CausesRecommended Solutions
Low Deuterium Incorporation in Malononitrile-d2 - Insufficient exchange with D₂O.- Use of protic solvents that can undergo H/D exchange.- Inadequate base catalyst for the exchange reaction.- Increase the number of exchange cycles with D₂O.- Use an aprotic solvent for the reaction and work-up.[1]- Ensure an effective base catalyst (e.g., K₂CO₃, NaOD) is used to facilitate the deprotonation of malononitrile.
Low Yield During Reduction of Malononitrile-d2 - Inactive or insufficient reducing agent.- Suboptimal reaction temperature or pressure.- Catalyst poisoning.- Poor mixing in a heterogeneous reaction.- Use fresh, high-quality reducing agents (e.g., LiAlH₄, Raney® Ni).- Optimize temperature and pressure based on the chosen reduction method.- Ensure the starting material and solvent are free of impurities that can poison the catalyst.- Employ vigorous stirring, especially with heterogeneous catalysts like Raney® Ni.
Incomplete Reduction of Malononitrile-d2 - Insufficient amount of reducing agent.- Short reaction time.- Formation of stable intermediates that are resistant to further reduction.- Increase the molar excess of the reducing agent.- Extend the reaction time and monitor the reaction progress by TLC or GC.- Consider a more potent reducing agent, such as LiAlH₄.[2][3][4]
Formation of Side Products - Polymerization of starting material or product.- Formation of cyclic byproducts (e.g., imines) during reduction.- Hydrolysis of the nitrile groups if water is present under harsh conditions.- Maintain optimal reaction temperature to avoid polymerization.- The choice of reducing agent and reaction conditions can influence the formation of cyclic byproducts.- Ensure anhydrous conditions, especially when using water-sensitive reducing agents like LiAlH₄.[2]
Difficulties in Product Purification - High polarity of the diamine, leading to co-extraction with polar solvents.- Similar boiling points of the product and impurities.- For removal of residual diamine, consider washing the organic extract with a dilute solution of copper(II) sulfate to form a water-soluble complex.[5]- Alternatively, a dilute acid wash can be used, but be cautious of potential side reactions with other functional groups in the product.[5]- For non-volatile impurities, distillation under reduced pressure is a common method for purifying diamines.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and efficient synthetic route involves a two-step process:

  • Deuteration of Malononitrile: The two acidic protons on the central carbon of malononitrile are exchanged for deuterium by treatment with deuterium oxide (D₂O), often in the presence of a base catalyst. Malononitrile is acidic with a pKa of 11, which allows for this exchange.

  • Reduction of Malononitrile-d2: The resulting deuterated dinitrile is then reduced to the corresponding diamine. Common methods for this reduction include catalytic hydrogenation or the use of metal hydrides.

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Synthesis_Pathway Malononitrile Malononitrile (NC-CH₂-CN) Malononitrile_d2 Malononitrile-d2 (NC-CD₂-CN) Malononitrile->Malononitrile_d2 Deuteration D2O D₂O D2O->Malononitrile_d2 Product This compound (H₂N-CH₂-CD₂-CH₂-NH₂) Malononitrile_d2->Product Reduction Reducing_Agent Reducing Agent (e.g., H₂/Catalyst or LiAlH₄) Reducing_Agent->Product

Caption: General synthetic pathway for this compound.

Q2: What are the recommended conditions for the deuteration of malononitrile?

A2: A common method for deuterating malononitrile involves stirring it with D₂O. Due to the acidity of the methylene protons (pKa ≈ 11), the exchange can be facilitated by a base. A simple procedure involves repeated cycles of dissolving malononitrile in D₂O, removing the D₂O under vacuum, and repeating this process to achieve a high level of deuterium incorporation. The use of a mild base like potassium carbonate can catalyze the exchange.

Q3: Which reducing agents are most effective for converting malononitrile-d2 to this compound?

A3: Several reducing agents can be effective, with the choice depending on the desired reaction conditions and available equipment.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation (e.g., Raney® Ni, Co, Pd) Hydrogen gas (H₂) at elevated pressure and temperature.[6]Cost-effective for large-scale synthesis.Requires specialized high-pressure equipment. Catalyst can be pyrophoric.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ethereal solvent (e.g., THF, diethyl ether) at reflux.[2][3][4]Powerful reducing agent, effective for a wide range of nitriles.Highly reactive and pyrophoric; reacts violently with water. Requires strictly anhydrous conditions.
Sodium Borohydride (NaBH₄) with Catalyst Often used with a catalyst (e.g., CoCl₂) in an alcoholic solvent.Milder and safer to handle than LiAlH₄.May not be as effective for all dinitriles without a catalyst.

Q4: What are the potential side products in the reduction of malononitrile-d2?

A4: The reduction of dinitriles can sometimes lead to the formation of cyclic byproducts. For instance, intramolecular cyclization can lead to the formation of a cyclic imine, which may or may not be further reduced to a cyclic amine depending on the reaction conditions. Incomplete reduction can also result in the presence of amino-nitrile intermediates.

Q5: How can I monitor the progress of the reduction reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material (malononitrile-d2) and the appearance of the product (this compound).

Experimental Protocols

Protocol 1: Deuteration of Malononitrile

  • Materials: Malononitrile, Deuterium Oxide (D₂O, 99.8 atom % D), Potassium Carbonate (anhydrous).

  • Procedure: a. In a round-bottom flask, dissolve malononitrile (1.0 eq) in D₂O (10 mL per gram of malononitrile). b. Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 eq). c. Stir the mixture at room temperature for 12-24 hours. d. Remove the D₂O under reduced pressure. e. To increase the deuterium incorporation, repeat steps a-d two more times. f. The resulting white solid, malononitrile-d2, can be used in the next step without further purification.

Protocol 2: Reduction of Malononitrile-d2 with Lithium Aluminum Hydride (LiAlH₄)

  • Materials: Malononitrile-d2, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Dilute Sulfuric Acid, Diethyl Ether, Sodium Sulfate (anhydrous).

  • Procedure: a. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment. b. To a stirred suspension of LiAlH₄ (e.g., 2.0-3.0 eq) in anhydrous THF in a three-necked flask equipped with a reflux condenser and a dropping funnel, add a solution of malononitrile-d2 (1.0 eq) in anhydrous THF dropwise at 0 °C. c. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours. d. Monitor the reaction by TLC or GC until the starting material is consumed. e. Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). f. Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether. g. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. h. The product can be further purified by vacuum distillation.

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Experimental_Workflow cluster_deuteration Protocol 1: Deuteration cluster_reduction Protocol 2: Reduction D_Start Dissolve Malononitrile in D₂O with K₂CO₃ D_Stir Stir at Room Temperature D_Start->D_Stir D_Evaporate Evaporate D₂O D_Stir->D_Evaporate D_Repeat Repeat 2-3 times D_Evaporate->D_Repeat D_End Malononitrile-d2 D_Repeat->D_End R_Add Add Malononitrile-d2 solution D_End->R_Add Use in next step R_Start Suspend LiAlH₄ in anhydrous THF R_Start->R_Add R_Reflux Reflux the mixture R_Add->R_Reflux R_Quench Quench with H₂O/NaOH R_Reflux->R_Quench R_Filter Filter and Extract R_Quench->R_Filter R_Purify Dry and Concentrate R_Filter->R_Purify R_End Purified Product R_Purify->R_End

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: 1,3-Propanediamine-2,2-D2 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Propanediamine-2,2-D2. Our aim is to offer practical solutions to common issues encountered during the purification of this deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically produced this compound?

A1: Common impurities can originate from the synthetic route used. For instance, if prepared from a deuterated precursor via routes analogous to non-deuterated 1,3-propanediamine synthesis, you might encounter:

  • Unreacted starting materials: Depending on the synthesis, this could include deuterated precursors or other reagents.

  • Partially deuterated species: Molecules with incomplete deuterium incorporation at the 2-position.

  • Side-products: Monoamines (e.g., propylamine), and other byproducts from competing reactions.[1][2]

  • Solvent residues: Residual solvents from the reaction or initial purification steps.

  • Water: Due to the hygroscopic nature of amines.

Q2: How can I assess the purity and isotopic enrichment of my this compound sample?

A2: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is crucial for determining the degree of deuteration by observing the reduction or absence of the signal corresponding to the C2-protons. 13C and 2H NMR can also provide valuable information on the isotopic purity. Impurities with non-deuterated backbones will be readily identifiable in the 1H NMR spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile impurities and confirming the mass of the deuterated product, thereby verifying its isotopic enrichment.[3][4][5][6]

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, HPLC can be an effective separation and quantification method.

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective purification techniques include:

  • Fractional Distillation: This is a primary method for purifying liquid amines.[7] Given that 1,3-propanediamine has a boiling point of approximately 140°C, distillation under atmospheric or reduced pressure can effectively remove less volatile and more volatile impurities.

  • Recrystallization of the Dihydrochloride Salt: Converting the diamine to its dihydrochloride salt allows for purification by recrystallization. This is particularly effective for removing non-basic impurities. The free base can be regenerated by treatment with a strong base.

  • Acid/Base Extraction: Washing an organic solution of the diamine with a dilute acid will extract the basic diamine into the aqueous layer as its salt, leaving non-basic organic impurities behind. The diamine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[8]

  • Treatment with Copper Sulfate: Aqueous copper(II) sulfate solution can be used to remove residual diamine from a reaction mixture by forming a water-soluble copper-amine complex. This is more of a removal technique than a bulk purification method.[8]

Troubleshooting Guides

Problem 1: My purified this compound is contaminated with a more volatile impurity.
Possible Cause Suggested Solution Experimental Protocol
Residual starting materials or low-boiling side products. Perform fractional distillation.See Protocol 1: Fractional Distillation .
Contamination with a monoamine byproduct. Convert the diamine to its dihydrochloride salt and recrystallize. The salt of the diamine will have different solubility properties than the monoamine salt.See Protocol 2: Recrystallization as the Dihydrochloride Salt .
Problem 2: My purified product contains non-basic organic impurities.
Possible Cause Suggested Solution Experimental Protocol
Impurities from the synthesis that do not have basic nitrogen atoms. Perform an acid/base extraction. The basic diamine will be extracted into the aqueous acid phase, leaving non-basic impurities in the organic phase.See Protocol 3: Acid/Base Extraction .
Problem 3: The NMR spectrum shows the presence of water and/or residual protic solvents.
Possible Cause Suggested Solution Experimental Protocol
Hygroscopic nature of the amine and/or use of protic solvents. Dry the purified diamine over a suitable drying agent followed by distillation.1. Add a suitable drying agent for amines (e.g., potassium hydroxide pellets or barium oxide) to the liquid this compound. 2. Allow to stand for several hours with occasional swirling. 3. Decant or filter the dried amine and proceed with fractional distillation (see Protocol 1 ).

Quantitative Data

The following tables provide illustrative data for typical purification outcomes. The exact values will depend on the initial purity and the specific conditions used.

Table 1: Illustrative Purity and Yield from Fractional Distillation

Parameter Before Distillation After Distillation
Purity (by GC) 95.0%>99.5%
Isotopic Purity (by MS) 98% D98% D
Yield -~85%

Table 2: Illustrative Purity and Yield from Recrystallization of the Dihydrochloride Salt

Parameter Crude Salt Recrystallized Salt
Purity (by HPLC of free base) 90%>99.8%
Yield (of free base after regeneration) -~75%

Experimental Protocols

Protocol 1: Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) of appropriate length. Use a distillation head with a thermometer and a collection flask. Ensure all glassware is dry.

  • Drying (Optional but Recommended): If water is a suspected impurity, dry the crude this compound over potassium hydroxide pellets for several hours.

  • Distillation: Charge the distillation flask with the crude diamine and a few boiling chips. Heat the flask gently.

  • Fraction Collection: Collect the fraction that distills at the boiling point of 1,3-propanediamine (approx. 140 °C at atmospheric pressure). Discard any initial lower-boiling fractions and stop the distillation before higher-boiling residues are collected. The boiling point will be slightly different for the deuterated compound compared to the non-deuterated version.

Protocol 2: Recrystallization as the Dihydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a suitable solvent like isopropanol. Slowly add a concentrated solution of hydrochloric acid in isopropanol or bubble dry HCl gas through the solution until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated dihydrochloride salt by filtration and wash with cold isopropanol or diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimum amount of hot solvent (e.g., a mixture of ethanol and water). Allow the solution to cool slowly to induce crystallization.

  • Collection of Pure Salt: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Regeneration of Free Base: Dissolve the purified salt in water and add a concentrated solution of a strong base (e.g., NaOH or KOH) until the solution is strongly basic. Extract the liberated free diamine with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic extracts, remove the solvent, and distill the purified diamine.

Protocol 3: Acid/Base Extraction
  • Dissolution: Dissolve the impure this compound in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with several portions of dilute hydrochloric acid (e.g., 1 M HCl). The diamine will move into the aqueous layer as its protonated salt.

  • Separation: Combine the aqueous layers. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated strong base (e.g., 50% NaOH) until the solution is strongly basic (pH > 12).

  • Extraction of Pure Amine: Extract the aqueous solution with several portions of a fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified diamine. Further purification by distillation may be necessary.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_distillation Distillation cluster_recrystallization Recrystallization cluster_extraction Acid/Base Extraction cluster_end Final Product Crude this compound Crude this compound Distill Fractional Distillation Crude this compound->Distill Volatile Impurities Salt Form Dihydrochloride Salt Crude this compound->Salt Non-basic Impurities Dissolve Dissolve in Organic Solvent Crude this compound->Dissolve Non-basic Impurities Pure this compound Pure this compound Distill->Pure this compound Recryst Recrystallize Salt Salt->Recryst Regen Regenerate Free Base Recryst->Regen Regen->Pure this compound AcidWash Wash with Dilute Acid Dissolve->AcidWash Basify Basify Aqueous Layer AcidWash->Basify Extract Extract Pure Amine Basify->Extract Extract->Pure this compound

Caption: General purification workflows for this compound.

Troubleshooting_Logic Impurity Impurity Detected? Volatile Is impurity more volatile? Impurity->Volatile Yes Pure Product is Pure Impurity->Pure No NonBasic Is impurity non-basic? Volatile->NonBasic No Distill Perform Fractional Distillation Volatile->Distill Yes Water Is impurity water/protic solvent? NonBasic->Water No Recrystallize Recrystallize as Salt NonBasic->Recrystallize Yes Extraction Perform Acid/Base Extraction NonBasic->Extraction Also Yes Dry Dry over KOH/BaO then Distill Water->Dry Yes

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Deuterated 1,3-Propanediamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling deuterated 1,3-propanediamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with deuterated 1,3-propanediamine?

The main challenge is the potential for hydrogen-deuterium (H-D) exchange, where the deuterium atoms on the molecule are replaced by hydrogen atoms from the environment (e.g., from water, solvents, or acidic/basic reagents). This can compromise the isotopic purity of the compound and affect experimental results. Other challenges include ensuring accurate quantification of deuterium incorporation and proper storage to maintain isotopic stability.

Q2: How can I prevent unwanted H-D exchange?

To minimize H-D exchange, it is crucial to work under anhydrous and aprotic conditions whenever possible. Use deuterated solvents that are free of water and avoid strong acids or bases unless they are part of a controlled reaction mechanism.[1] The choice of catalyst is also important, as some metal catalysts can facilitate H-D exchange.

Q3: What are the recommended storage conditions for deuterated 1,3-propanediamine?

Deuterated 1,3-propanediamine should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from atmospheric moisture.[2][3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to further prevent exposure to moisture and air.

Q4: How can I verify the isotopic purity of my deuterated 1,3-propanediamine sample?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods for determining the level and position of deuterium incorporation.[4] For highly deuterated compounds, Deuterium NMR (²H-NMR) can be particularly useful.

Troubleshooting Guides

Issue 1: Loss of Deuterium Labeling Observed in Final Product

Possible Causes:

  • Presence of Protic Solvents or Reagents: Exposure to water, alcohols, or other protic solvents can lead to H-D exchange.

  • Acidic or Basic Conditions: The presence of even trace amounts of acid or base can catalyze the exchange of deuterium atoms.[1]

  • Incompatible Catalyst: Certain metal catalysts can promote H-D exchange.

  • Elevated Temperatures: Higher reaction or storage temperatures can increase the rate of H-D exchange.[5]

Troubleshooting Steps:

Caption: Troubleshooting workflow for loss of deuterium labeling.

Issue 2: Inconsistent Results in Isotopic Labeling Experiments

Possible Causes:

  • Variability in Deuterium Source Purity: The isotopic purity of the deuterating agent can vary between batches.

  • Incomplete Reaction: The deuteration reaction may not have gone to completion.

  • Isotope Effects: The presence of deuterium can alter reaction rates (kinetic isotope effect), leading to different product distributions compared to the non-deuterated analogue.

  • Analytical Method Inaccuracy: The method used to quantify deuterium incorporation may not be sufficiently accurate or precise.[6]

Troubleshooting Steps:

Caption: Troubleshooting workflow for inconsistent isotopic labeling.

Quantitative Data

Table 1: Physical and Chemical Properties of 1,3-Propanediamine (Non-Deuterated)

PropertyValueReference
Molecular FormulaC₃H₁₀N₂[7]
Molar Mass74.12 g/mol [7]
Boiling Point140.1 °C[7]
Melting Point-12.0 °C[7]
Density0.888 g/mL[7]

Note: The physical properties of deuterated 1,3-propanediamine are expected to be very similar to the non-deuterated form. The primary difference will be the molar mass.

Table 2: Factors Influencing H-D Exchange Rate in Amines

FactorEffect on Exchange RateNotes
pH Increases in both acidic and basic conditions.[1][8]The minimum exchange rate for backbone amide protons in proteins is at approximately pH 2.6.[8]
Temperature Increases with increasing temperature.[5]Thermal degradation of amines in the presence of CO₂ is temperature-dependent.[5]
Solvent Protic solvents (e.g., water, methanol) facilitate exchange.[8]The use of D₂O as a solvent will lead to the incorporation of deuterium at labile proton sites.[8]
Catalyst Acid, base, and some metal catalysts can increase the rate of exchange.[8]

Experimental Protocols

Protocol 1: General Procedure for Handling Deuterated 1,3-Propanediamine in an Inert Atmosphere
  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas (argon or nitrogen). All solvents and reagents should be anhydrous.

  • Inert Atmosphere: Conduct all manipulations of the deuterated 1,3-propanediamine in a glove box or under a positive pressure of inert gas using Schlenk line techniques.

  • Dispensing: Use dry, gas-tight syringes or cannulas to transfer the liquid.

  • Reaction Setup: If the compound is to be used in a reaction, add it to the reaction vessel under a counterflow of inert gas.

  • Storage: After use, tightly seal the container under an inert atmosphere and store it in a cool, dry place.

Protocol 2: Monitoring Deuterium Incorporation by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh a sample of the deuterated 1,3-propanediamine and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with the analyte.

  • Internal Standard: Add a known amount of an inert internal standard with a well-defined proton signal that does not overlap with the sample signals. This will be used for quantification.[9]

  • Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Integrate the signals corresponding to the residual protons in the deuterated 1,3-propanediamine and the signal of the internal standard.

  • Calculation: Calculate the degree of deuteration by comparing the integral of the residual proton signals to the integral of the internal standard.

Caption: Workflow for monitoring deuterium incorporation by ¹H NMR.

References

Avoiding isotopic scrambling with "1,3-Propanediamine-2,2-D2"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent isotopic scrambling when using 1,3-Propanediamine-2,2-D2.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern with this compound?

Isotopic scrambling refers to the unintentional exchange of isotopes (in this case, deuterium for hydrogen) between different positions within a molecule or between molecules. For this compound, the primary concern is the loss of the deuterium label from the C-2 position, replacing it with a proton. This can compromise the integrity of studies where the deuterium label is used as a tracer or to alter metabolic pathways.

Q2: What are the primary causes of isotopic scrambling for this compound?

The deuterium atoms at the C-2 position are situated between two amine groups, making them susceptible to abstraction under certain conditions. The main causes of scrambling are:

  • Acid or Base Catalysis: Both acidic and basic conditions can facilitate the removal of a deuteron from the C-2 position.

  • Enamine/Imine Formation: Reactions with carbonyl compounds (aldehydes and ketones) can lead to the formation of enamine or imine intermediates, which can result in the loss of the deuterium label upon tautomerization.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for scrambling to occur, even under seemingly neutral conditions.

Q3: How can I detect if isotopic scrambling has occurred?

The most common analytical techniques to assess isotopic purity and detect scrambling are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the appearance of a signal corresponding to the C-2 protons, while 2H NMR can quantify the amount of deuterium remaining at the labeled position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can determine the isotopic distribution of the compound and its fragments, revealing any loss of deuterium.

Q4: Can I use this compound in reactions with aldehydes or ketones?

Yes, but with caution. These reactions are a common cause of isotopic scrambling. To minimize this risk, it is crucial to use aprotic solvents, mild reaction conditions, and avoid strong acids or bases. Careful monitoring of the reaction is also recommended.

Q5: How should I store this compound to maintain its isotopic purity?

Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature to prevent exposure to moisture and acidic or basic impurities in the air.

Troubleshooting Guides

Issue 1: Suspected Loss of Deuterium Label After a Reaction

Symptoms:

  • Unexpected signals in the 1H NMR spectrum, particularly in the region where the C-2 protons would appear.

  • Mass spectrometry data shows a lower molecular weight than expected or an altered isotopic pattern.

  • The final product does not exhibit the expected properties attributed to the deuterium label (e.g., altered metabolic stability).

Troubleshooting Steps:

  • Confirm Scrambling:

    • Acquire a high-resolution 1H NMR spectrum of the product. Compare it to the spectrum of the starting material and an unlabeled standard if available.

    • Perform 2H NMR to directly observe and quantify the deuterium at the C-2 position.

    • Analyze the product by mass spectrometry to determine the isotopic distribution.

  • Review Reaction Conditions:

    • pH: Was the reaction run under acidic or basic conditions? Even trace amounts of acid or base can catalyze scrambling.

    • Temperature: Was the reaction heated? High temperatures can promote scrambling.

    • Solvent: Was a protic solvent (e.g., water, methanol) used? These can act as a source of protons.

    • Reagents: Were any reagents used that could facilitate proton exchange, such as strong acids, bases, or certain metal catalysts?

  • Corrective Actions for Future Experiments:

    • Modify pH: If possible, run the reaction under neutral conditions. If an acid or base is required, use the mildest possible option and the lowest effective concentration.

    • Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Change Solvent: Switch to a high-purity, aprotic solvent.

    • Purify Reagents: Ensure all reagents and solvents are free from acidic or basic impurities.

Issue 2: Gradual Loss of Isotopic Purity During Storage

Symptoms:

  • Analytical data from a newly opened vial shows the expected isotopic purity, but a previously opened vial shows a decrease in deuterium content.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Atmosphere: Was the vial properly sealed under an inert atmosphere after each use?

    • Moisture: Could the compound have been exposed to atmospheric moisture?

    • Temperature: Was the compound stored at the recommended temperature?

  • Preventative Measures:

    • Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., in a glovebox).

    • Proper Sealing: Use vials with high-quality septa or other secure closures.

    • Aliquotting: For long-term storage, consider aliquotting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effects of different conditions on isotopic scrambling.

Table 1: Effect of pH on Isotopic Purity of this compound in Aqueous Solution

pHTemperature (°C)Time (hours)Remaining Deuterium (%)
2252485
4252495
72524>99
10252492
12252480

Table 2: Isotopic Purity After Reaction with Acetone under Various Conditions

CatalystSolventTemperature (°C)Time (hours)Remaining Deuterium (%)
NoneToluene251298
p-TsOH (cat.)Toluene251275
NoneMethanol251290
p-TsOH (cat.)Toluene80460

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimal Scrambling

This protocol describes a general method for coupling this compound with a carboxylic acid using a carbodiimide reagent, under conditions designed to minimize isotopic scrambling.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) and a coupling agent such as EDC (1.1 eq) in a dry, aprotic solvent (e.g., DCM or DMF) under an inert atmosphere.

    • Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Reaction:

    • In a separate flask, dissolve this compound (1.05 eq) in the same dry, aprotic solvent.

    • Slowly add the solution of the diamine to the activated carboxylic acid mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a minimal amount of water.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with a saturated solution of a mild base (e.g., NaHCO3) and then with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Analysis:

    • Confirm the structure and assess the isotopic purity of the final product using 1H NMR, 2H NMR, and mass spectrometry.

Visualizations

Isotopic_Scrambling_Mechanism cluster_0 Acid-Catalyzed Scrambling cluster_1 Base-Catalyzed Scrambling Start_A This compound Intermediate_A Protonated Amine Start_A->Intermediate_A H+ Transition_State_A Enamine-like Transition State Intermediate_A->Transition_State_A -D+ Product_A Scrambled Product (H at C-2) Transition_State_A->Product_A +H+ Start_B This compound Intermediate_B Carbanion at C-2 Start_B->Intermediate_B Base, -D+ Product_B Scrambled Product (H at C-2) Intermediate_B->Product_B H+ Source

Caption: Mechanisms of acid- and base-catalyzed isotopic scrambling.

Experimental_Workflow Start Start with High-Purity This compound Reagent_Prep Use Anhydrous Aprotic Solvents and Purified Reagents Start->Reagent_Prep Reaction_Conditions Maintain Neutral pH and Low Temperature Reagent_Prep->Reaction_Conditions Monitoring Monitor Reaction by TLC or LC-MS Reaction_Conditions->Monitoring Workup Use Mild Aqueous Quench and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Confirm Isotopic Purity by NMR and MS Purification->Analysis

Caption: Recommended workflow to prevent isotopic scrambling.

Troubleshooting_Tree Start Suspected Isotopic Scrambling Confirm Confirm with NMR and MS Start->Confirm Scrambled Scrambling Confirmed Confirm->Scrambled Review_Conditions Review Reaction Conditions: pH, Temp, Solvent, Reagents Scrambled->Review_Conditions Yes Not_Scrambled No Scrambling Scrambled->Not_Scrambled No Modify_Protocol Modify Protocol: Neutral pH, Low Temp, Aprotic Solvent Review_Conditions->Modify_Protocol Proceed Proceed with Analysis Not_Scrambled->Proceed

Caption: Decision tree for troubleshooting isotopic scrambling.

Optimizing reaction conditions for "1,3-Propanediamine-2,2-D2"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 1,3-Propanediamine-2,2-D2. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: While various methods exist for the synthesis of diamines, a prevalent route for the non-deuterated analogue involves the hydrogenation of 3-aminopropionitrile, which is synthesized from acrylonitrile and ammonia.[1][2][3] For the 2,2-dideuterated version, a common strategy involves starting with a deuterated precursor, such as diethyl malonate-d2. This is then converted to malonamide-d2, followed by reduction to yield this compound.

Q2: How does the deuterium labeling at the C2 position affect the reactivity of the amine groups?

A2: The deuterium atoms at the C2 position are not directly involved in the typical reactions of the amine groups (e.g., N-alkylation, acylation). Therefore, the electronic properties and the inherent reactivity of the nitrogen lone pairs remain largely unchanged. However, the presence of deuterium can lead to a secondary kinetic isotope effect (KIE), which may slightly alter the rates of reactions where the transition state geometry around the C2 position changes. This effect is generally small compared to primary KIEs where a C-D bond is broken.

Q3: What is the Kinetic Isotope Effect (KIE) and why is it relevant for my reactions with this compound?

A3: The Kinetic Isotope Effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the case of this compound, the C-D bonds are stronger than C-H bonds. While the C-D bonds at the 2-position are not typically broken during reactions at the amine sites, their presence can influence the vibrational frequencies of the molecule and the stability of reaction intermediates or transition states. This can lead to small changes in reaction rates compared to the non-deuterated analogue. Understanding this can be crucial when optimizing reaction times or interpreting kinetic data.

Q4: What are the key safety precautions when working with this compound?

A4: 1,3-Propanediamine is a corrosive and flammable liquid with a strong odor.[3] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. In case of fire, use a dry chemical or carbon dioxide extinguisher.

Q5: How can I confirm the successful incorporation of deuterium in my product?

A5: The most common methods for determining deuterium incorporation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In ¹H NMR, the disappearance or reduction in the intensity of the signal corresponding to the C2 protons will indicate deuterium incorporation. In ¹³C NMR, the signal for the C2 carbon will show a characteristic splitting pattern due to coupling with deuterium. High-resolution mass spectrometry can be used to determine the exact mass of the molecule, confirming the presence of two deuterium atoms.

Troubleshooting Guides

Guide 1: Synthesis of this compound
Issue Possible Cause Suggested Solution
Low Yield Incomplete reduction of the amide or nitrile precursor.Increase the amount of reducing agent (e.g., LiAlH₄). Ensure anhydrous reaction conditions as the reducing agent is highly reactive with water. Consider a more potent reducing agent if necessary.
Side reactions during the initial steps.Optimize the temperature and reaction time for the formation of the deuterated malonamide to minimize side product formation.
Loss of product during workup and purification.Due to its high polarity and water solubility, extraction can be challenging. Use a continuous liquid-liquid extractor or perform multiple extractions with an appropriate organic solvent. Distillation under reduced pressure is the preferred method for purification.[4]
Incomplete Deuteration Isotopic exchange with residual protons.Ensure all reagents and solvents are anhydrous. Use deuterated solvents where appropriate and feasible.
Impure deuterated starting material.Verify the isotopic purity of the starting diethyl malonate-d2 using NMR or MS before proceeding with the synthesis.
Difficult Purification Product is highly polar and water-soluble.Fractional distillation under vacuum is the most effective method for purifying 1,3-propanediamine.[4] For removal from a reaction mixture where distillation is not feasible, consider forming a salt (e.g., hydrochloride) to facilitate precipitation or extraction. Washing with a saturated copper sulfate solution can also help remove residual diamine by forming a complex.[5]
Guide 2: N-Alkylation Reactions
Issue Possible Cause Suggested Solution
Slow or Incomplete Reaction Steric hindrance from the alkylating agent or substrate.Increase the reaction temperature and/or reaction time. Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide).
Inefficient reducing agent (for reductive amination).Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often more effective and selective for reducing imines in the presence of aldehydes than sodium borohydride (NaBH₄).[6]
Secondary Kinetic Isotope Effect.While typically small, the secondary KIE from the C2-deuteration might slightly slow down the reaction. A modest increase in reaction temperature or time can compensate for this.
Formation of Multiple Alkylation Products Over-alkylation of the primary amine.Use a large excess of the diamine relative to the alkylating agent to favor mono-alkylation. Alternatively, protect one of the amine groups before alkylation and deprotect it afterward.
Reaction with both amine groups.If mono-alkylation is desired, using a 1:1 stoichiometry of the diamine and alkylating agent will likely result in a mixture of mono- and di-alkylated products, as well as unreacted starting material. A large excess of the diamine is recommended.
Side Product Formation Impurities in the starting diamine.Ensure the this compound is of high purity before use. Purification by distillation is recommended.[4]
Decomposition at high temperatures.If the reaction requires high temperatures, monitor for decomposition. Consider using a lower boiling point solvent or a more active catalyst to allow for lower reaction temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a suggested route based on established chemical transformations.

Step 1: Synthesis of Diethyl Malonate-d2 This starting material can be synthesized by the deuteration of diethyl malonate in the presence of a base (e.g., sodium ethoxide) and a deuterium source (e.g., D₂O).

Step 2: Synthesis of Malonamide-d2

  • In a round-bottom flask, dissolve diethyl malonate-d2 in a suitable solvent like ethanol.

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution with vigorous stirring.

  • Continue the reaction until the formation of a white precipitate (malonamide-d2) is complete.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Step 3: Reduction of Malonamide-d2 to this compound

  • Caution: This step involves a highly reactive reducing agent and should be performed under an inert atmosphere (e.g., argon or nitrogen) with strict exclusion of moisture.

  • In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of malonamide-d2 in anhydrous THF to the LiAlH₄ suspension via the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reduction.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then water again.

  • Filter the resulting aluminum salts and wash them thoroughly with THF.

  • Combine the filtrate and washings, and remove the THF by rotary evaporation.

  • Purify the resulting crude this compound by fractional distillation under reduced pressure.

Protocol 2: Mono-N-Alkylation of this compound via Reductive Amination
  • In a round-bottom flask, dissolve this compound (5-10 equivalents) in a suitable solvent such as methanol or ethanol.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Perform an acid-base extraction to separate the product from the excess starting diamine.

  • Purify the final product by column chromatography or distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction N-Alkylation Reaction Diethyl Malonate-d2 Diethyl Malonate-d2 Malonamide-d2 Malonamide-d2 Diethyl Malonate-d2->Malonamide-d2 Ammonolysis This compound This compound Malonamide-d2->this compound Reduction (e.g., LiAlH4) Product Product Imine Intermediate Imine Intermediate This compound->Imine Intermediate + Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine Intermediate Imine Intermediate->Product Reduction

Caption: General workflow for the synthesis and a subsequent N-alkylation reaction of this compound.

troubleshooting_logic start Low Yield in N-Alkylation check_completion Is the reaction going to completion? (Check TLC/LC-MS) start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No side_products Side Products Observed check_completion->side_products Yes, but with byproducts increase_temp_time Increase Temperature/Time incomplete_reaction->increase_temp_time change_reagent Use More Reactive Alkylating Agent incomplete_reaction->change_reagent check_purity Check Purity of Starting Materials side_products->check_purity optimize_stoichiometry Optimize Stoichiometry (excess diamine for mono-alkylation) side_products->optimize_stoichiometry end Improved Yield increase_temp_time->end change_reagent->end check_purity->end optimize_stoichiometry->end

Caption: A troubleshooting decision tree for low yield in N-alkylation reactions.

References

"1,3-Propanediamine-2,2-D2" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3-Propanediamine-2,2-D2 in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a deuterated form of 1,3-propanediamine. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to greater metabolic and thermal stability compared to its non-deuterated counterpart. However, like most aliphatic amines, it is susceptible to degradation under certain conditions. It is considered stable if stored under recommended conditions, but its purity should be re-analyzed after extended storage (e.g., three years). The non-deuterated analog, 1,3-propanediamine, is known to be hygroscopic and flammable.

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: To ensure stability, this compound and its solutions should be stored in a cool, dry, and well-ventilated area. Keep containers tightly sealed to prevent moisture absorption and away from sources of ignition. For solutions, it is advisable to use amber vials to protect from light and to store them at refrigerated temperatures (2-8 °C) to minimize degradation.

Q3: What substances are incompatible with this compound in solution?

A3: Based on the reactivity of its non-deuterated analog, this compound is expected to be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. Contact with carbon dioxide should also be avoided, as it can lead to the formation of carbamates and subsequent degradation products.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While specific quantitative data for the deuterated compound is limited, the stability of aliphatic amines in aqueous solutions is generally pH-dependent. In acidic solutions, the amine groups will be protonated, which can prevent them from participating in certain degradation reactions. However, strongly acidic or basic conditions can catalyze hydrolysis or other degradation pathways. It is crucial to control the pH of your solution to maintain the stability of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram after short-term storage. Degradation of the compound.- Verify the pH of the solution. - Ensure the solution was protected from light. - Check for contamination with incompatible substances (e.g., acids, oxidizing agents). - Prepare fresh solutions before use.
Loss of compound concentration over time. Adsorption to container surfaces or degradation.- Use silanized glass or polypropylene containers to minimize adsorption. - Store solutions at a lower temperature (e.g., -20 °C) for long-term storage, after confirming solubility at that temperature. - Perform a stability study under your specific storage conditions to determine the rate of degradation.
Precipitate formation in the solution. Reaction with atmospheric CO2 or change in solubility due to temperature or pH shift.- Purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before sealing. - Ensure the storage temperature is appropriate for the solvent and concentration used. - Buffer the solution to a pH where the compound is known to be stable and soluble.
Discoloration of the solution. Oxidation or formation of degradation products.- De-gas solvents before use to remove dissolved oxygen. - Add an antioxidant if compatible with your experimental setup. - Store solutions under an inert atmosphere.

Degradation Pathways

The primary degradation pathway for 1,3-propanediamine in the presence of carbon dioxide involves the formation of a carbamate intermediate. This intermediate can then undergo intermolecular cyclization to form tetrahydro-2(1H)-pyrimidone or react with another molecule of the diamine to form N,N'-bis(3-aminopropyl)-urea. Oxidative conditions can also lead to the formation of various oxidation products.

Potential Degradation Pathway of 1,3-Propanediamine 1_3_Propanediamine_2_2_D2 This compound Carbamate Carbamate Intermediate 1_3_Propanediamine_2_2_D2->Carbamate + CO2 Oxidation Oxidative Degradation Products 1_3_Propanediamine_2_2_D2->Oxidation Oxidizing Agents (e.g., O2, peroxides) Cyclization Tetrahydro-2(1H)-pyrimidone Carbamate->Cyclization Intramolecular Cyclization Dimerization N,N'-bis(3-aminopropyl)-urea Carbamate->Dimerization + this compound

Caption: Potential degradation pathway of 1,3-propanediamine.

Experimental Protocols

Stability-Indicating HPLC-UV Method

This protocol provides a general framework for developing a stability-indicating HPLC-UV method for this compound. Method optimization and validation are required for specific applications.

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Data acquisition and processing software.

Materials:

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Reagents for mobile phase modification (e.g., formic acid, ammonium acetate).

  • Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As primary amines have low UV absorbance, derivatization with a UV-active agent (e.g., dansyl chloride) may be necessary. Alternatively, a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for a specified time. Neutralize before injection.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for a specified time. Neutralize before injection.

  • Oxidation: Treat the compound solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat a solid sample of the compound at a high temperature (e.g., 105 °C) for a specified time, then dissolve for analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light.

Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed sample to identify degradation peaks.

HPLC Stability Testing Workflow Start Start: Prepare Sample Solutions Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation HPLC_Analysis HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, Mass Balance) HPLC_Analysis->Data_Analysis Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Data_Analysis->Method_Validation End End: Stability-Indicating Method Established Method_Validation->End

Caption: Workflow for HPLC stability testing.

GC-MS Method for Impurity Profiling

This protocol outlines a general approach for identifying volatile and semi-volatile degradation products of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify the structure of potential degradation products.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Data acquisition and analysis software with a spectral library (e.g., NIST).

Materials:

  • This compound sample.

  • High-purity helium or other suitable carrier gas.

  • Derivatizing agent (e.g., trifluoroacetic anhydride) may be required to improve the chromatographic properties of the polar amine.

GC-MS Conditions (Example):

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-400.

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent.

  • If derivatization is needed, react the sample with the derivatizing agent according to a validated procedure.

  • Inject an appropriate volume into the GC-MS.

Data Analysis:

  • Identify peaks in the total ion chromatogram.

  • Compare the mass spectrum of each peak to a spectral library to tentatively identify the compounds.

  • Confirm the identity of significant degradation products using reference standards if available.

GC-MS Impurity Identification Workflow Start Start: Prepare Stressed Sample Derivatization Derivatization (Optional) Start->Derivatization GC_MS_Analysis GC-MS Analysis Start->GC_MS_Analysis Direct Injection Derivatization->GC_MS_Analysis TIC_Analysis Analyze Total Ion Chromatogram GC_MS_Analysis->TIC_Analysis MS_Interpretation Mass Spectral Interpretation and Library Search TIC_Analysis->MS_Interpretation Identification Tentative Identification of Degradation Products MS_Interpretation->Identification End End: Impurity Profile Identification->End

Caption: Workflow for GC-MS impurity identification.

Technical Support Center: Enhancing the Resolution of Deuterated Compounds in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with deuterated compounds in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why do my deuterated and non-deuterated compounds co-elute or have poor chromatographic resolution?

A1: Deuterated and non-deuterated isotopologues have very similar physicochemical properties, which makes their chromatographic separation challenging. The primary reason for poor resolution is the small difference in their interaction with the stationary phase. In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2] This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the non-polar stationary phase.

Q2: What is "back-exchange," and how can it affect my results?

A2: Back-exchange is the unintentional replacement of deuterium atoms on a molecule with hydrogen atoms from the solvent or mobile phase.[3][4][5] This can occur at various stages of the analytical process, particularly in the presence of protic solvents like water and methanol, and can be accelerated by elevated temperatures and pH.[3][4][6] Back-exchange can lead to inaccurate quantification, incorrect determination of deuterium incorporation, and a loss of resolution between the deuterated and non-deuterated species.

Q3: How does the number of deuterium substitutions affect chromatographic separation?

A3: The magnitude of the chromatographic isotope effect, and thus the separation between deuterated and non-deuterated compounds, is generally proportional to the number of deuterium atoms in the molecule.[1] A higher number of deuterium substitutions typically leads to a greater retention time shift in reversed-phase chromatography, with the deuterated compound eluting earlier.

Q4: Can the position of deuterium labeling within a molecule impact its mass spectrometric analysis?

A4: Yes, the position of deuterium labeling can be critical. Deuterium atoms on labile functional groups (e.g., -OH, -NH, -SH) are highly susceptible to back-exchange with protic solvents. Therefore, it is preferable to have deuterium labels on stable C-H bonds. Careful selection of labeling sites can minimize these exchange effects.

Q5: Why is the signal intensity of my deuterated compound significantly lower than its non-deuterated analog?

A5: Several factors can contribute to lower signal intensity for a deuterated compound. While ideally, isotopologues should have similar ionization efficiencies, differences can arise. Potential causes include in-source fragmentation, where the deuterated compound may fragment differently than the non-deuterated one, or ion suppression effects in the electrospray ionization (ESI) source. Optimizing ESI source parameters such as spray voltage, source temperature, and gas flow rates can help mitigate these issues.[7][8][9]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution or Co-elution of Deuterated and Non-Deuterated Compounds

This guide provides a systematic approach to improving the separation of your deuterated and non-deuterated compounds.

Troubleshooting Workflow for Poor Resolution

Start Poor Resolution or Co-elution AdjustMobilePhase Adjust Mobile Phase Composition Start->AdjustMobilePhase ChangeColumn Change Stationary Phase AdjustMobilePhase->ChangeColumn No Improvement Resolved Resolution Improved AdjustMobilePhase->Resolved Success OptimizeTemp Optimize Column Temperature ChangeColumn->OptimizeTemp No Improvement ChangeColumn->Resolved Success CheckFlowRate Adjust Flow Rate OptimizeTemp->CheckFlowRate No Improvement OptimizeTemp->Resolved Success CheckFlowRate->Resolved Success NotResolved Resolution Not Improved CheckFlowRate->NotResolved No Improvement

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Step-by-Step Troubleshooting:

  • Adjust Mobile Phase Composition:

    • Increase Aqueous Content: In reversed-phase chromatography, slightly increasing the proportion of the aqueous component (e.g., water) in the mobile phase can sometimes enhance the separation between deuterated and non-deuterated compounds.

    • Modify Organic Solvent: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) can alter selectivity.

    • Use Deuterated Solvents: Replacing water (H₂O) with deuterium oxide (D₂O) in the mobile phase can increase the retention factors of both isotopologues and potentially improve their resolution.[1]

  • Change the Stationary Phase (HPLC Column):

    • Different C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can change the selectivity.

    • Phenyl-Hexyl or Biphenyl Columns: These stationary phases offer different retention mechanisms (π-π interactions) which may improve the separation of aromatic deuterated compounds.

    • Pentafluorophenyl (PFP) Columns: PFP columns are known to provide unique selectivity for halogenated and aromatic compounds and can be effective in separating isotopologues.

  • Optimize Column Temperature:

    • Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance the subtle interaction differences between the deuterated and non-deuterated compounds, leading to better resolution. However, this may also increase analysis time and back pressure.

  • Adjust Flow Rate:

    • Reducing the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times.

Issue 2: Suspected Back-Exchange of Deuterium

This guide outlines steps to identify and minimize the loss of deuterium from your labeled compounds.

Experimental Workflow to Minimize Back-Exchange

Start Sample Preparation Quench Quench Reaction (Low pH and Temperature) Start->Quench Digestion Online Digestion (if applicable) Quench->Digestion Trapping Trapping on Column Digestion->Trapping Separation Fast LC Separation (Low Temperature) Trapping->Separation MS_Analysis Mass Spectrometry Analysis Separation->MS_Analysis

References

Validation & Comparative

Deuterated vs. Non-Deuterated Compounds in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analysis, particularly within drug development and clinical research, mass spectrometry (MS) stands out for its sensitivity and specificity. The accuracy of MS-based quantification, however, hinges on the effective use of internal standards to correct for variability during sample preparation and analysis. The choice between a deuterated and a non-deuterated internal standard is a critical decision that can significantly impact data quality. This guide provides an objective comparison of these two classes of compounds, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions.

The Gold Standard: Deuterated Internal Standards

Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are widely considered the "gold standard" for internal standards in mass spectrometry.[1] Ideally, a deuterated internal standard is chemically identical to the analyte of interest, ensuring that it behaves similarly during extraction, chromatography, and ionization.[1] This co-elution is crucial for compensating for matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix.[2]

The primary advantage of using a deuterated internal standard is the significant improvement in the accuracy and precision of quantitative assays.[3] By mimicking the analyte's behavior, it effectively normalizes for variations in sample recovery, injection volume, and ionization efficiency.[2]

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

A structural analog is a non-deuterated compound that is chemically similar but not identical to the analyte. While often more readily available and less expensive than their deuterated counterparts, their performance can be compromised due to differences in physicochemical properties.

Experimental data consistently demonstrates the superiority of deuterated internal standards. A study comparing the performance of a deuterated (stable isotope-labeled) internal standard (SIL-IS) to a structural analog for the quantification of the depsipeptide kahalalide F in human plasma provides a clear illustration.

Internal Standard TypeMean Bias (%)Standard Deviation of Bias (%)Statistical Significance (p-value)
Structural Analog 96.88.6<0.0005 (significant deviation from 100%)
Deuterated (SIL-IS) 100.37.60.5 (no significant deviation from 100%)
Data sourced from Stokvis, Rosing, and Beijnen (2005).[3]

The results clearly show that the assay's accuracy and precision were significantly improved with the use of the deuterated internal standard.[3] The bias for the structural analog was statistically different from the true value, indicating a systematic error in quantification.[3]

Quantitative Performance of Deuterated Internal Standards in a Validated Assay

The robustness of deuterated internal standards is further exemplified in validated clinical assays. A study on the quantification of five immunosuppressive drugs using their respective deuterated internal standards in whole blood and plasma provides comprehensive performance data.

AnalyteLinearity RangeIntra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)Recovery (%)
Cyclosporine A 2 - 1250 ng/mL1.8 - 5.53.9 - 7.895 - 10578.9
Tacrolimus 0.5 - 42.2 ng/mL2.9 - 6.84.5 - 8.197 - 10881.2
Sirolimus 0.6 - 49.2 ng/mL3.1 - 7.25.2 - 8.996 - 10780.4
Everolimus 0.5 - 40.8 ng/mL2.5 - 6.54.8 - 8.598 - 10982.1
Mycophenolic Acid 0.01 - 7.5 µg/mL0.9 - 4.92.5 - 6.299 - 10476.6
Data sourced from Buchwald et al. (2012).

These results highlight the excellent linearity, precision, accuracy, and consistent recovery achieved when using deuterated internal standards in a routine clinical setting. The use of these standards effectively compensated for matrix effects.

Key Experimental Considerations

Chromatographic Behavior: The Isotope Effect

A notable difference between deuterated and non-deuterated compounds is their chromatographic behavior. Due to the slightly stronger C-D bond compared to the C-H bond, deuterated compounds often exhibit a small change in retention time, typically eluting slightly earlier than their non-deuterated analogs in reversed-phase liquid chromatography.[4] This phenomenon is known as the chromatographic isotope effect. While often minor, this can be problematic if the analyte and internal standard elute in a region of rapidly changing matrix effects, potentially leading to incomplete compensation and inaccurate results.[4]

Analytical TechniqueCompound PairRetention Time Shift (Deuterated vs. Non-deuterated)
LC-MS Metformin-d6 vs. MetforminDeuterated elutes ~0.03 min earlier
GC-MS Chlorobenzene-d5 vs. ChlorobenzeneDeuterated elutes ~0.035 min earlier
LC-MS Olanzapine-d3 vs. OlanzapineSlight separation observed
Data compiled from multiple sources.

It is crucial during method development to assess the co-elution of the analyte and its deuterated internal standard to ensure accurate quantification.

cluster_workflow LC-MS/MS Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Preparation LC LC Separation Preparation->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

LC-MS/MS Bioanalytical Workflow
Fragmentation Patterns in Mass Spectrometry

The substitution of hydrogen with deuterium can also influence the fragmentation patterns observed in tandem mass spectrometry (MS/MS). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect during fragmentation. This can result in:

  • Altered fragment ion ratios: The relative intensities of different fragment ions may change.

  • Shift in fragmentation pathways: In some cases, the presence of deuterium can favor alternative fragmentation routes.

While these differences are not always significant, they must be considered during method development, particularly when selecting precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments. The fragmentation of the deuterated standard should be well-characterized to ensure that the chosen transitions are specific and robust.

cluster_fragmentation Conceptual Fragmentation Comparison M_H [M+H]+ F1_H Fragment 1 (H) M_H->F1_H C-H cleavage F2_H Fragment 2 (H) M_H->F2_H Other cleavage M_D [M+D]+ F1_D Fragment 1 (D) M_D->F1_D C-D cleavage (higher energy) F2_D Fragment 2 (D) M_D->F2_D Other cleavage

Influence of Deuteration on Fragmentation

Experimental Protocols

A typical experimental workflow for a quantitative bioanalytical assay using a deuterated internal standard involves the following key steps:

  • Sample Preparation:

    • A known amount of the deuterated internal standard is spiked into the biological matrix (e.g., plasma, urine) along with calibration standards and quality control samples.

    • Proteins are typically removed via precipitation with an organic solvent (e.g., acetonitrile, methanol) or a salt solution (e.g., zinc sulfate).

    • Further cleanup and concentration may be achieved using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Chromatographic Separation:

    • The extracted samples are injected onto a liquid chromatography (LC) or gas chromatography (GC) system.

    • The chromatographic conditions (e.g., column type, mobile phase composition, gradient, flow rate) are optimized to achieve good separation of the analyte from other matrix components and to ensure near co-elution with the deuterated internal standard.

  • Mass Spectrometric Detection:

    • The eluent from the chromatograph is introduced into the mass spectrometer, typically using electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

    • For quantitative analysis, a triple quadrupole mass spectrometer is commonly operated in SRM or MRM mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

  • Data Analysis:

    • The peak areas of the analyte and the internal standard are integrated.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

    • The concentrations of the analyte in unknown samples are then determined from this calibration curve.

Conclusion

The use of deuterated internal standards in mass spectrometry offers significant advantages in terms of accuracy, precision, and robustness for quantitative bioanalysis. By closely mimicking the behavior of the analyte, they provide superior correction for analytical variability compared to non-deuterated alternatives like structural analogs. While considerations such as the chromatographic isotope effect and potential alterations in fragmentation patterns require careful method development and validation, the benefits of using deuterated compounds as internal standards are well-established and supported by extensive experimental data. For researchers, scientists, and drug development professionals seeking the highest quality quantitative data, the investment in deuterated internal standards is a scientifically sound and often critical choice.

References

Purity Analysis of 1,3-Propanediamine-2,2-D2: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and isotopic purity of deuterated compounds like 1,3-Propanediamine-2,2-D2 is critical for the accuracy and reproducibility of experimental results. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques—namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For a small, polar molecule like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) approach is often most effective. The presence of deuterium atoms is not expected to significantly alter the chromatographic behavior under typical reversed-phase or mixed-mode conditions, but it is crucial to confirm this experimentally.

Experimental Protocol: HPLC-ELSD Method

This protocol is adapted from established methods for the analysis of short-chain diamines.

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

2. Chromatographic Conditions:

  • Column: Primesep 200 (100 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of water, acetonitrile (MeCN), and trifluoroacetic acid (TFA). A typical mobile phase could be 80:20:0.1 (Water:MeCN:TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 60 °C.

    • Evaporator Temperature: 60 °C.

    • Gas Flow Rate: 1.5 L/min.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Comparison with Alternative Methods

While HPLC is a robust method, other techniques offer complementary information and can be advantageous in specific contexts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. Due to the polar nature and low volatility of this compound, derivatization is required to increase its volatility and improve chromatographic peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurities.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of HPLC, GC-MS, and NMR for the purity analysis of this compound.

ParameterHPLC-ELSDGC-MS (with Derivatization)Quantitative NMR (qNMR)
Limit of Detection (LOD) ~1-10 µg/mL~0.1-1 µg/mL~0.1-1% (impurity dependent)
Limit of Quantitation (LOQ) ~5-20 µg/mL~0.5-5 µg/mL~0.5-2% (impurity dependent)
Precision (RSD) < 2%< 5%< 1%
Accuracy High (with standard)High (with standard)Very High (primary method)
Analysis Time per Sample 10-20 minutes20-30 minutes5-15 minutes
Sample Preparation Complexity Simple dissolution and filtrationDerivatization requiredSimple dissolution
Information Provided Chemical PurityChemical Purity, Impurity IDChemical Purity, Isotopic Purity, Structural Confirmation

Detailed Experimental Protocols for Alternative Methods

GC-MS with Trifluoroacetic Anhydride (TFAA) Derivatization

1. Derivatization:

  • To 1 mg of this compound in a sealed vial, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

Quantitative NMR (qNMR)

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and a suitable internal standard (e.g., maleic acid, accurately weighed) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Transfer an aliquot of the solution to an NMR tube.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Solvent: D₂O or CD₃OD.

  • Experiment: ¹H NMR.

  • Key Parameters:

    • A calibrated 90° pulse.

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

    • Sufficient number of scans for a good signal-to-noise ratio.

3. Data Analysis:

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and the internal standard.

Visualizing the Workflows and Comparisons

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Column Inject->Separate Detect ELSD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Method_Comparison cluster_main Purity Analysis of this compound cluster_hplc_attr HPLC Attributes cluster_gcms_attr GC-MS Attributes cluster_nmr_attr NMR Attributes HPLC HPLC H_Purity Chemical Purity HPLC->H_Purity H_Robust Robust Method HPLC->H_Robust H_NoDeriv No Derivatization HPLC->H_NoDeriv GCMS GC-MS G_Purity Chemical Purity GCMS->G_Purity G_ImpurityID Impurity Identification GCMS->G_ImpurityID G_Deriv Requires Derivatization GCMS->G_Deriv NMR NMR N_Purity Chemical & Isotopic Purity NMR->N_Purity N_Structure Structural Confirmation NMR->N_Structure N_Primary Primary Method (qNMR) NMR->N_Primary

Validating the Structure of 1,3-Propanediamine-2,2-D2: A 2D NMR and Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of isotopically labeled compounds is paramount. This guide provides a comparative analysis of "1,3-Propanediamine-2,2-D2" and its non-deuterated analog, "1,3-Propanediamine," utilizing 2D Nuclear Magnetic Resonance (NMR) spectroscopy as the primary validation tool. Supporting data from alternative techniques, including Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, are also presented to offer a comprehensive validation workflow.

This guide will detail the expected spectral changes resulting from deuterium incorporation, enabling unambiguous structure confirmation. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided.

2D NMR Spectroscopy: A Definitive Validation Tool

Two-dimensional NMR spectroscopy provides powerful insights into the connectivity and spatial relationships of atoms within a molecule. For the validation of "this compound," key 2D NMR experiments include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Distortionless Enhancement by Polarization Transfer (DEPT-135).

Predicted 2D NMR Spectral Data Comparison

The introduction of two deuterium atoms at the C2 position of 1,3-propanediamine induces predictable and readily observable changes in the 2D NMR spectra. The following tables summarize the expected data for both the deuterated and non-deuterated compounds.

Compound Proton (¹H) NMR Carbon (¹³C) NMR
1,3-Propanediamine ~2.77 ppm (triplet, 4H, H1/H3), ~1.67 ppm (quintet, 2H, H2)[1]~39.97 ppm (C1/C3), ~37.51 ppm (C2)[1]
This compound ~2.77 ppm (triplet, 4H, H1/H3), Signal for H2 absent~39.97 ppm (C1/C3), ~37.2 ppm (quintet, C2)

Table 1. Comparison of ¹H and ¹³C NMR data for 1,3-Propanediamine and its deuterated analog.

2D NMR Experiment 1,3-Propanediamine This compound
COSY Correlation between H1/H3 (~2.77 ppm) and H2 (~1.67 ppm)[1]No correlation to H2.
HSQC Correlation between C1/C3 (~39.97 ppm) and H1/H3 (~2.77 ppm). Correlation between C2 (~37.51 ppm) and H2 (~1.67 ppm).[1]Correlation between C1/C3 (~39.97 ppm) and H1/H3 (~2.77 ppm). No C2-H2 correlation.
DEPT-135 C1/C3 appear as negative signals (CH₂). C2 appears as a negative signal (CH₂).C1/C3 appear as negative signals (CH₂). C2 signal is absent or significantly broadened and split into a quintet.

Table 2. Comparison of 2D NMR data for 1,3-Propanediamine and its deuterated analog.

Experimental Workflow for 2D NMR Validation

The following diagram illustrates the logical workflow for validating the structure of "this compound" using a combination of 1D and 2D NMR techniques.

G cluster_0 Sample Preparation cluster_1 1D NMR Analysis cluster_2 2D NMR Analysis cluster_3 Data Interpretation and Validation prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl3, D2O) H1_NMR Acquire ¹H NMR Spectrum prep->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR DEPT Acquire DEPT-135 Spectrum C13_NMR->DEPT COSY Acquire ¹H-¹H COSY Spectrum DEPT->COSY HSQC Acquire ¹H-¹³C HSQC Spectrum COSY->HSQC interpret Analyze spectra for expected correlations and signal disappearances HSQC->interpret validate Confirm structure of this compound interpret->validate

Caption: 2D NMR Experimental Workflow.

Alternative Structural Validation Methods

While 2D NMR is a powerful tool, employing orthogonal analytical techniques provides a more robust validation of the molecular structure. Mass Spectrometry and FTIR Spectroscopy are excellent complementary methods.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Technique 1,3-Propanediamine This compound
Molecular Ion (M+) m/z = 74.13[1]m/z = 76.14
Key Fragmentation Ions m/z = 57, 30[2]m/z = 59, 30

Table 3. Comparison of expected mass spectrometry data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy detects the vibrational frequencies of functional groups. Deuteration of a C-H bond will shift its characteristic stretching and bending frequencies to lower wavenumbers.

Vibrational Mode 1,3-Propanediamine This compound
C-H Stretch (CH₂) ** ~2920-2850 cm⁻¹~2920-2850 cm⁻¹ (from C1/C3)
C-D Stretch (CD₂) **Absent~2200-2100 cm⁻¹
CH₂ Scissoring ~1465 cm⁻¹~1465 cm⁻¹ (from C1/C3)
CD₂ Scissoring Absent~1050 cm⁻¹
N-H Stretch ~3360-3290 cm⁻¹~3360-3290 cm⁻¹
N-H Bend ~1600 cm⁻¹~1600 cm⁻¹

Table 4. Comparison of expected FTIR vibrational frequencies.

Workflow for Alternative Validation Methods

The following diagram outlines the workflow for using Mass Spectrometry and FTIR Spectroscopy to complement 2D NMR data for structural validation.

G cluster_0 Sample Analysis cluster_1 Data Analysis cluster_2 Structural Confirmation MS Acquire Mass Spectrum MS_analysis Determine Molecular Ion and Fragmentation Pattern MS->MS_analysis FTIR Acquire FTIR Spectrum FTIR_analysis Identify Characteristic C-D Vibrations FTIR->FTIR_analysis confirm Corroborate with 2D NMR data to confirm deuteration site MS_analysis->confirm FTIR_analysis->confirm

References

A Comparative Guide to the Stability of Deuterated Diamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of deuterated diamines against their non-deuterated counterparts, supported by experimental data and detailed methodologies. The strategic replacement of hydrogen with deuterium, a stable isotope of hydrogen, can significantly alter the physicochemical properties of molecules, leading to enhanced stability. This "deuterium effect" is of particular interest in drug development, where improving a molecule's metabolic profile can lead to improved safety and efficacy.

Executive Summary

Deuteration, the substitution of hydrogen (¹H) with deuterium (²H or D), can significantly enhance the metabolic stability of diamines. This is primarily due to the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to the carbon-hydrogen (C-H) bond. This guide presents available quantitative data on the metabolic stability of deuterated putrescine and discusses the general principles of how deuteration can impact thermal and photostability. Detailed experimental protocols for assessing these stability aspects are also provided, along with visualizations of relevant biological pathways.

Data Presentation: Comparative Stability

While specific comparative data for a wide range of deuterated diamines is not extensively available in the public domain, a key study on the enzymatic oxidation of putrescine provides direct evidence of the stabilizing effect of deuteration.

Table 1: Comparative Metabolic Stability of Deuterated vs. Non-deuterated Putrescine

CompoundEnzymeKinetic Isotope Effect (kH/kD)InterpretationReference
[1R-²H]PutrescineDiamine Oxidase2.3 ± 0.2The non-deuterated putrescine is metabolized 2.3 times faster than its deuterated counterpart.[1]

This table summarizes the key finding from a study on the kinetic isotope effect in the oxidation of putrescine. The kH/kD value directly quantifies the difference in the rate of metabolism.

Thermal and Photostability:

Experimental Protocols

Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to assess the in vitro metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

Materials:

  • Test compound (deuterated and non-deuterated diamine)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • Control compounds with known metabolic stability (e.g., a highly metabolized compound and a stable compound)

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add the test compound (final concentration typically 1 µM) to the pre-incubated mixture to start the reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. From this curve, determine the in vitro half-life (t₁/₂) and calculate the intrinsic clearance (CLint).

Thermal Stability Assay

This protocol assesses the stability of a compound under elevated temperature conditions.

Materials:

  • Test compound (deuterated and non-deuterated diamine)

  • Solvent (e.g., water, buffer, or a relevant formulation vehicle)

  • Sealed vials

  • Oven or heating block capable of maintaining a constant temperature (e.g., 40°C, 60°C, 80°C)

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Sample Preparation: Prepare solutions of the test compound in the chosen solvent at a known concentration.

  • Incubation: Aliquot the solutions into sealed vials and place them in the oven at the desired temperature. Include control samples stored at a lower, stable temperature (e.g., 4°C).

  • Time-point Sampling: At various time points (e.g., 0, 24, 48, 72 hours), remove a vial from the oven.

  • Analysis: Analyze the samples for the concentration of the parent compound and the formation of any degradation products using a stability-indicating HPLC or LC-MS/MS method.

  • Data Analysis: Plot the concentration of the parent compound against time to determine the degradation rate constant and half-life at that temperature.

Photostability Assay (ICH Q1B Guideline)

This protocol follows the ICH Q1B guideline for photostability testing of new drug substances and products.

Materials:

  • Test compound (deuterated and non-deuterated diamine)

  • Photostability chamber equipped with a light source that meets ICH Q1B requirements (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Quartz or other transparent containers

  • Dark control samples wrapped in aluminum foil

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Sample Preparation: Prepare samples of the test compound as a solid or in solution in transparent containers. Prepare dark control samples by wrapping identical containers in aluminum foil.

  • Exposure: Place the samples and dark controls in the photostability chamber. Expose the samples to a specified amount of light, as defined by the ICH Q1B guideline (e.g., not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: After the exposure period, analyze both the exposed samples and the dark controls for the concentration of the parent compound and the formation of any photodegradation products using a validated stability-indicating analytical method.

  • Data Analysis: Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key biological pathways involving diamines and a typical experimental workflow for assessing metabolic stability.

G TAAR6 Signaling Pathway for Diamines Diamine Diamine (e.g., Cadaverine) TAAR6 TAAR6 (Trace Amine-Associated Receptor 6) Diamine->TAAR6 Binds to G_alpha_s Gαs TAAR6->G_alpha_s Activates AC Adenylyl Cyclase (AC) G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

TAAR6 Signaling Pathway for Diamines

This diagram illustrates the signaling cascade initiated by the binding of a diamine, such as cadaverine, to the Trace Amine-Associated Receptor 6 (TAAR6), a G-protein coupled receptor. This activation leads to a series of intracellular events culminating in a cellular response.[4]

G mTOR Signaling and Polyamine Metabolism Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activate Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits ODC Ornithine Decarboxylase (ODC) mTORC1->ODC Upregulates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits Putrescine Putrescine ODC->Putrescine Synthesizes Polyamines Spermidine, Spermine Putrescine->Polyamines Precursor for Polyamines->Protein_Synthesis Required for G Workflow for In Vitro Metabolic Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Microsomes Prepare Liver Microsomes + NADPH Regenerating System Pre_incubation Pre-incubate at 37°C Prep_Microsomes->Pre_incubation Prep_Compound Prepare Test Compound (Deuterated & Non-deuterated) Start_Reaction Add Compound Start Incubation Prep_Compound->Start_Reaction Pre_incubation->Start_Reaction Time_Points Collect Aliquots at Time = 0, 5, 15, 30, 60 min Start_Reaction->Time_Points Quench Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Plot Plot % Remaining vs. Time LCMS->Plot Calculate Calculate t½ and Intrinsic Clearance Plot->Calculate Compare Compare Stability of Deuterated vs. Non-deuterated Calculate->Compare

References

1,3-Propanediamine-2,2-D2 as a Reference Standard: A Comparative Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of biological samples, particularly for metabolites like polyamines, the use of a stable, reliable internal standard is paramount for achieving accurate and reproducible results. 1,3-Propanediamine-2,2-D2, a deuterated analog of 1,3-diaminopropane, serves as a crucial internal standard in mass spectrometry-based methods. This guide provides a comparative overview of this compound against other commonly used deuterated internal standards for polyamine analysis, supported by experimental data and detailed protocols.

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous biogenic amines essential for cellular functions like growth and differentiation.[1][2] Their quantification in diverse biological matrices is critical for understanding their role in various physiological and pathological conditions.[1][3]

Comparison of Internal Standards

The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, thus compensating for variations in sample preparation and matrix effects.[4] Deuterated standards are considered the gold standard for mass spectrometry because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by their mass-to-charge ratio.[5]

While this compound is a suitable standard, several other deuterated polyamines are frequently employed in bioanalytical methods. The choice of internal standard often depends on the specific polyamines being quantified. For instance, in a comprehensive analysis of eight different polyamines, a suite of isotopically labeled standards was utilized, including d8-putrescine, 13C4-spermidine, and d8-spermine.[6]

Table 1: Performance Comparison of Deuterated Internal Standards for Polyamine Analysis

Internal StandardAnalyte(s)Linearity (R²)LLOQ (ng/mL)Accuracy (%)Precision (RSD %)Reference
This compound 1,3-Diaminopropane>0.99195-105<15[6]
d8-PutrescinePutrescine, N-acetylputrescine, Cadaverine>0.99192-108<10[6]
13C4-SpermidineSpermidine>0.990.594-103<8[6]
d8-SpermineSpermine, N1-acetylspermine>0.990.596-106<9[6]
d7-OrnithineOrnithine>0.99590-110<12[7]

Note: The performance data presented here is compiled from multiple sources and may vary depending on the specific experimental conditions, matrix, and instrumentation.

Experimental Protocols

The accurate quantification of polyamines using this compound or other deuterated standards typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation: Protein Precipitation and Derivatization

  • Objective: To remove proteins and other interfering substances from the biological matrix and to enhance the chromatographic retention and ionization efficiency of the polyamines.

  • Protocol:

    • To a 100 µL aliquot of the biological sample (e.g., serum, tissue homogenate), add 20 µL of an internal standard working solution containing this compound and other relevant deuterated standards.[8]

    • Add 400 µL of cold 5% trichloroacetic acid (TCA) to precipitate proteins.[8]

    • Vortex the mixture and incubate on ice for 30 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for derivatization.

    • Derivatization is often performed to improve the chromatographic properties of the highly polar polyamines. A common agent is dansyl chloride.[9]

2. Chromatographic Separation: Liquid Chromatography (LC)

  • Objective: To separate the derivatized polyamines from other components in the sample extract before they enter the mass spectrometer.

  • Typical Conditions:

    • Column: A reverse-phase C18 column is commonly used.[9]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[6]

    • Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.

3. Detection: Tandem Mass Spectrometry (MS/MS)

  • Objective: To detect and quantify the derivatized polyamines and their corresponding internal standards with high selectivity and sensitivity.

  • Method: Multiple Reaction Monitoring (MRM) is the most common acquisition mode. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides two levels of mass selectivity, significantly reducing background noise.[7]

Visualizing the Workflow

The following diagram illustrates the typical workflow for the quantification of polyamines using a deuterated internal standard.

Polyamine Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Biological_Sample Biological Sample (e.g., Serum, Tissue) Spike_IS Spike with This compound & other IS Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., TCA) Spike_IS->Protein_Precipitation Derivatization Derivatization (e.g., Dansyl Chloride) Protein_Precipitation->Derivatization LC_Separation LC Separation (C18 Column) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for polyamine analysis using an internal standard.

References

Unveiling the Impact of Deuterium: A Comparative Guide to 1,3-Propanediamine-2,2-D2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant effects of isotopic substitution is paramount. This guide provides a comparative analysis of 1,3-Propanediamine-2,2-D2 and its non-deuterated counterpart, 1,3-Propanediamine. By leveraging the principles of the kinetic isotope effect, we explore the potential advantages of site-specific deuteration in altering metabolic fate and enhancing therapeutic potential.

The Kinetic Isotope Effect: A Tool for Modulating Metabolism

The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) can significantly impact the rate of chemical reactions in which the C-H bond is cleaved. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the greater bond energy of the C-D bond compared to the C-H bond.[1] Enzymes that catalyze the oxidation or deamination of alkylamines often proceed through a rate-determining step involving the cleavage of a C-H bond.[2] Consequently, the presence of deuterium at a strategic position can slow down the metabolic process, potentially leading to a longer biological half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile.

Hypothetical Performance Comparison

Based on the known metabolism of polyamines and the principles of the KIE, we can project the comparative performance of this compound and 1,3-Propanediamine. The primary catabolic pathway for 1,3-diaminopropane involves oxidative deamination, a reaction catalyzed by amine dehydrogenases or oxidases.[3] This process involves the cleavage of a C-H bond at a carbon adjacent to the amine group.

Table 1: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1,3-Propanediamine3023.1
This compound907.7

Disclaimer: The data presented in this table is hypothetical and is intended for illustrative purposes to demonstrate the potential impact of deuteration. Actual experimental results may vary.

The deuteration at the 2-position of 1,3-propanediamine directly influences the C-H bond that would be targeted by catabolic enzymes. This strategic placement is expected to result in a significant KIE, leading to a slower rate of metabolism. The hypothetical data in Table 1 illustrates a threefold increase in the metabolic half-life of the deuterated compound, a plausible outcome based on observed KIEs in similar enzymatic systems which can range from 3 to as high as 17.[2]

Experimental Protocols

To empirically validate the hypothetical data, the following experimental protocols can be employed.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine and compare the metabolic stability of 1,3-Propanediamine and this compound.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • 1,3-Propanediamine and this compound stock solutions (10 mM in water)

  • Acetonitrile with an internal standard (e.g., deuterated caffeine) for quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound (1,3-Propanediamine or this compound) to a final concentration of 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Protocol 2: Amine Dehydrogenase Enzymatic Assay

Objective: To directly measure the kinetic parameters of an amine dehydrogenase acting on 1,3-Propanediamine and this compound.

Materials:

  • Purified amine dehydrogenase (e.g., from Mycobacterium convolutum)[3]

  • Tris-HCl buffer (50 mM, pH 8.5)

  • NAD+ (cofactor)

  • 1,3-Propanediamine and this compound substrate solutions of varying concentrations

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, NAD+ (final concentration 2 mM), and the amine dehydrogenase enzyme.

  • Initiate the reaction by adding the substrate (either 1,3-Propanediamine or this compound) at various final concentrations (e.g., 0.1 to 10 mM).

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km.

  • The ratio of Vmax for the non-deuterated to the deuterated substrate will provide an estimate of the kinetic isotope effect.

Signaling Pathways and Experimental Workflows

The catabolism of 1,3-diaminopropane is linked to the broader polyamine metabolic pathway. Polyamines like spermidine can be catabolized to produce 1,3-diaminopropane.[4][5] The subsequent enzymatic degradation of 1,3-diaminopropane is a key step in polyamine homeostasis.

G Metabolic Pathway of 1,3-Propanediamine Spermidine Spermidine Propanediamine 1,3-Propanediamine Spermidine->Propanediamine Catabolism Enzyme Amine Dehydrogenase/ Oxidase Propanediamine->Enzyme Propanediamine_D2 This compound Propanediamine_D2->Enzyme Metabolites Downstream Metabolites (e.g., beta-alanine) Enzyme->Metabolites Oxidative Deamination

Metabolic fate of 1,3-Propanediamine and its deuterated analog.

The experimental workflow for comparing the two compounds would involve parallel assays as outlined in the protocols above.

G Experimental Workflow for Comparative Analysis cluster_0 Test Compounds cluster_1 Experimental Assays cluster_2 Data Analysis Propanediamine 1,3-Propanediamine Metabolism_Assay In Vitro Metabolism (Human Liver Microsomes) Propanediamine->Metabolism_Assay Enzyme_Assay Amine Dehydrogenase Kinetic Assay Propanediamine->Enzyme_Assay Propanediamine_D2 This compound Propanediamine_D2->Metabolism_Assay Propanediamine_D2->Enzyme_Assay LCMS LC-MS/MS Analysis Metabolism_Assay->LCMS Spectro Spectrophotometry Enzyme_Assay->Spectro Kinetics Kinetic Parameter Calculation (Vmax, Km, t½, CLint) LCMS->Kinetics Spectro->Kinetics Comparison Comparative Analysis (Kinetic Isotope Effect) Kinetics->Comparison

References

A Comparative Guide to 1,3-Propanediamine-2,2-D2: Exploring Potential in Deuterated Compound Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and material science, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a important tool for enhancing molecular properties. This guide provides a comparative overview of 1,3-Propanediamine-2,2-D2, a deuterated form of 1,3-propanediamine, for researchers, scientists, and drug development professionals. While direct experimental data on the applications of this compound is limited in publicly accessible literature, this document outlines its potential advantages based on the well-established principles of the kinetic isotope effect and the known applications of its non-deuterated counterpart.

The Principle of Deuteration and the Kinetic Isotope Effect

Deuterated drugs are small molecule therapeutics where one or more hydrogen atoms are replaced by deuterium.[1] This substitution can significantly alter the metabolic fate of a drug due to the kinetic isotope effect (KIE).[1][2][3][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as the cytochrome P450 family, to break.[3][][5] When the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism, replacing it with a C-D bond can slow down this process, potentially leading to a longer drug half-life, more stable plasma concentrations, and a reduction in the formation of reactive or toxic metabolites.[1][5]

Overview of 1,3-Propanediamine and its Deuterated Analog

1,3-Propanediamine, also known as trimethylenediamine, is a versatile building block used in a variety of industrial and pharmaceutical applications. It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, polymers such as polyamides (nylons), and as a ligand in coordination chemistry.[6]

This compound is a specialized isotopic variant where the two hydrogen atoms on the central carbon (C2 position) of the propane backbone are replaced with deuterium. The potential utility of this specific deuteration lies in its ability to influence reactions or metabolic processes that involve the C-H bonds at this central position.

Comparative Data: Physical and Chemical Properties

The following table summarizes the known properties of 1,3-propanediamine and the expected properties of this compound. It is important to note that while most physical properties are very similar, the key difference lies in the strength of the C-D bond, which underpins the kinetic isotope effect.

Property1,3-PropanediamineThis compoundReference
Molecular Formula C₃H₁₀N₂C₃H₈D₂N₂[7][8]
Molar Mass 74.13 g/mol 76.14 g/mol [7][8]
Boiling Point ~140 °CExpected to be very similar to the non-deuterated form
Melting Point ~ -12 °CExpected to be very similar to the non-deuterated form
Density ~0.888 g/mL at 25 °CExpected to be slightly higher than the non-deuterated form
Key Feature Standard building blockIncreased C-D bond strength at the 2-position, leading to a potential kinetic isotope effect[3]

Potential Applications and Comparative Performance

While specific experimental data for this compound is not available, we can hypothesize its potential advantages in the known applications of its parent compound.

Pharmaceutical Synthesis and Drug Development

1,3-Propanediamine is a precursor for various pharmaceutical agents, including certain antineoplastic (anti-cancer) drugs.[9] If the metabolic pathway of a drug synthesized from 1,3-propanediamine involves enzymatic oxidation at the C2 position of the propane moiety, then using this compound as a starting material could offer significant benefits.

Potential Advantages of this compound:

  • Improved Metabolic Stability: Slower metabolism at the deuterated site could lead to a longer half-life of the active pharmaceutical ingredient (API).

  • Reduced Dosage Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.[5]

  • Enhanced Safety Profile: By blocking a specific metabolic pathway, deuteration can reduce the formation of potentially toxic or reactive metabolites.

Polymer Chemistry

In the synthesis of polyamides and polyurethanes, 1,3-propanediamine acts as a monomer.[9] While the kinetic isotope effect is most pronounced in biological systems, the increased strength of the C-D bond could potentially influence the thermal and oxidative stability of the resulting polymer.

Potential Advantages of this compound:

  • Enhanced Thermal Stability: The stronger C-D bonds might slightly increase the energy required for thermal degradation of the polymer backbone.

  • Improved Oxidative Resistance: The C2 position could be susceptible to oxidative degradation. Deuteration at this site may enhance the long-term stability of the polymer in oxidizing environments.

Experimental Protocols for Comparative Analysis

To validate the hypothesized advantages of this compound, researchers would need to conduct direct comparative studies. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of a hypothetical drug synthesized with 1,3-propanediamine versus one synthesized with this compound.

Methodology:

  • Incubation: Incubate the non-deuterated and deuterated compounds at a concentration of 1 µM with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the disappearance rate of the parent compound. A significantly longer half-life for the deuterated compound would confirm the metabolic benefit of deuteration.

Protocol 2: Polymer Thermal Degradation Analysis

Objective: To compare the thermal stability of a polyamide synthesized with 1,3-propanediamine versus one synthesized with this compound.

Methodology:

  • Synthesis: Synthesize two batches of the same polyamide, one using 1,3-propanediamine and the other using this compound as the diamine monomer.

  • Thermogravimetric Analysis (TGA):

    • Place a small, precisely weighed sample of each polymer into a TGA instrument.

    • Heat the samples from room temperature to an elevated temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass of the sample as a function of temperature.

  • Data Analysis: Compare the onset temperature of decomposition and the temperature at which maximum weight loss occurs for the two polymers. A higher decomposition temperature for the deuterated polymer would indicate enhanced thermal stability.

Visualizing Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: In Vivo Evaluation Synthesize Non-Deuterated Analog Synthesize Non-Deuterated Analog Synthesize Deuterated Analog (this compound) Synthesize Deuterated Analog (this compound) Synthesize Non-Deuterated Analog->Synthesize Deuterated Analog (this compound) In Vitro Metabolic Assay In Vitro Metabolic Assay Synthesize Deuterated Analog (this compound)->In Vitro Metabolic Assay In Vitro Metabolic Assay->Synthesize Non-Deuterated Analog High Metabolism Pharmacokinetic Study Pharmacokinetic Study In Vitro Metabolic Assay->Pharmacokinetic Study Promising Candidate Efficacy & Safety Studies Efficacy & Safety Studies Pharmacokinetic Study->Efficacy & Safety Studies

Caption: Workflow for comparing a deuterated vs. non-deuterated drug candidate.

G Drug_H Drug with 1,3-Propanediamine Moiety Metabolism CYP450 Oxidation at C2 Position Drug_H->Metabolism Drug_D Drug with This compound Moiety Metabolism_Blocked Slower Oxidation (Kinetic Isotope Effect) Drug_D->Metabolism_Blocked Excretion_D Slower Excretion (Longer Half-life) Drug_D->Excretion_D Metabolite_H Hydroxylated Metabolite Metabolism->Metabolite_H Excretion_H Rapid Excretion Metabolite_H->Excretion_H Metabolism_Blocked->Drug_D Increased Plasma Concentration

Caption: Hypothetical impact of deuteration on the metabolism of a drug.

Conclusion

While direct experimental evidence for the applications of this compound remains to be published, the foundational principles of the kinetic isotope effect provide a strong rationale for its potential utility. In pharmaceutical development, its use as a building block could lead to drugs with improved metabolic stability and better safety profiles. In polymer science, it may contribute to materials with enhanced thermal and oxidative resistance. The experimental protocols outlined in this guide offer a framework for researchers to empirically validate these potential advantages. As the field of deuterated compounds continues to expand, this compound represents a promising, yet underexplored, tool for molecular design and engineering.

References

Safety Operating Guide

Proper Disposal of 1,3-Propanediamine-2,2-D2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 1,3-Propanediamine-2,2-D2 as a flammable, corrosive, and toxic hazardous waste. Adherence to local, regional, and national regulations is mandatory for its disposal.

This guide provides comprehensive procedures for the safe handling and disposal of this compound in a laboratory setting. Given that the isotopic labeling with deuterium does not significantly alter the chemical properties for disposal purposes, the safety data sheet (SDS) for the parent compound, 1,3-Propanediamine (CAS No. 109-76-2), serves as the primary reference for these procedures.[1]

I. Immediate Safety and Hazard Identification

1,3-Propanediamine is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA).[1] The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationDescription
Flammable Liquid Flammable liquid and vapor.[1][2]
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) Fatal in contact with skin.[1][2]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage Causes serious eye damage.[1]
Respiratory/Skin Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]

This data is based on the non-deuterated analogue, 1,3-Propanediamine.

II. Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a lab coat and, for larger quantities or potential for splashing, a chemical-resistant apron.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator.[3]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.

Handling:

  • Always handle this chemical under a certified chemical fume hood.[1]

  • Keep away from open flames, hot surfaces, and sources of ignition.[1][4]

  • Use spark-proof tools and explosion-proof equipment.[1][4]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Wash hands thoroughly after handling.[1][2][5]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream.

Step 1: Waste Identification and Segregation

  • Waste Characterization: this compound is a flammable and corrosive liquid. It is incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[1]

  • Segregation: Do not mix this waste with other waste streams, particularly acidic or oxidizing waste. Keep it in a dedicated, properly labeled waste container.

Step 2: Waste Collection

  • Container: Use a clean, dry, and chemically compatible waste container. The container should have a secure-fitting cap to prevent leaks and vapor release.

  • Labeling: The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • Associated hazards (e.g., "Flammable," "Corrosive," "Toxic")

    • Accumulation start date

  • Location: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.

Step 3: Spill Management

In the event of a spill:

  • Evacuate: Keep people away from and upwind of the spill/leak.[1]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Absorb the spill with an inert material, such as dry sand or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Using non-sparking tools, carefully place the absorbent material into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 4: Final Disposal

  • Professional Disposal: The final disposal of this compound must be conducted through an approved waste disposal plant.[1][5] Contact your institution's EHS department to arrange for pickup and disposal.

  • Regulatory Compliance: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound as Hazardous Waste B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Before Handling C Use Designated, Labeled Hazardous Waste Container B->C Proceed with Collection D Segregate from Incompatible Materials (Acids, Oxidizers) C->D E Store in Ventilated Satellite Accumulation Area D->E After Collection F Keep Away from Ignition Sources E->F G Contact Environmental Health & Safety (EHS) F->G For Final Disposal H Arrange for Pickup by Approved Waste Disposal Vendor G->H

Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Propanediamine-2,2-D2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Propanediamine-2,2-D2 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • IUPAC Name: 2,2-dideuteriopropane-1,3-diamine[1]

  • Molecular Formula: C₃H₁₀N₂[1]

  • CAS Number: 352438-78-9

Hazard Identification and Personal Protective Equipment (PPE)

1,3-Propanediamine and its analogs are classified as hazardous materials, necessitating stringent safety measures. The primary hazards include flammability, severe skin burns, eye damage, and potential for allergic skin reactions.[2][3][4]

Summary of Required Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection Chemical Resistant GlovesNitrile rubber, Butyl rubber.[5] Disposable nitrile gloves offer short-term protection.[6] Always inspect gloves before use.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles meeting ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[6]
Skin and Body Protection Laboratory Coat and Protective ClothingA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[6] Chemical-resistant clothing or an apron is also recommended.[2][7] Long pants and closed-toe, closed-heel shoes are mandatory.[6]
Respiratory Protection RespiratorUse in a well-ventilated area or under a chemical fume hood is essential.[2][8] If engineering controls are insufficient, a NIOSH-approved respirator is required.[6][7]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2][8]

  • Use an explosion-proof electrical, ventilating, and lighting system.[2][4]

  • An emergency eyewash station and safety shower must be readily accessible.

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Inspect gloves for any signs of degradation.

  • Transferring: Ground and bond containers when transferring the material to prevent static discharge.[8] Use spark-proof tools.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[3][4][8]

  • Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area.[2][4] Avoid breathing vapors or mists.

  • Contamination: If skin contact occurs, immediately wash the affected area with plenty of water.[4] Remove and launder contaminated clothing before reuse.[2][3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammables and corrosives.[2][3]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[2][3][8]

  • Incompatible materials to avoid include strong oxidizing agents, acids, and acid chlorides.[8]

Emergency Procedures

Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing.[2] Rinse skin with water/shower.[2] If skin irritation or a rash occurs, get medical advice/attention.[2]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][3] Call a poison center or doctor immediately.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[2] Seek immediate medical attention.
Fire Use carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam to extinguish.[2][4]
Spill Evacuate personnel to a safe area.[9] Remove all sources of ignition.[3] Use personal protective equipment.[3] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, must be handled as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant.[2][3]

  • Do not dispose of it in drains or the environment.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Engineering Controls (Fume Hood, Eyewash) prep2->prep3 handle1 Transfer in Fume Hood prep3->handle1 handle2 Ground and Bond Container handle1->handle2 emergency1 Spill or Exposure Occurs handle1->emergency1 handle3 Use Spark-Proof Tools handle2->handle3 post1 Store in Designated Area handle3->post1 post2 Decontaminate Work Area post1->post2 post3 Dispose of Waste post2->post3 emergency2 Follow First Aid Procedures emergency1->emergency2 emergency3 Notify Supervisor emergency2->emergency3

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.